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  • Product: 3-Ethynyl-3-methyloxolane
  • CAS: 2306125-86-8

Core Science & Biosynthesis

Foundational

Whitepaper: Stability Dynamics and Storage Directives for 3-Ethynyl-3-methyloxolane

Executive Summary 3-Ethynyl-3-methyloxolane (Molecular Formula: C7H10O; MW: 110.15 Da) is a highly versatile bifunctional building block widely utilized in click chemistry and pharmaceutical synthesis[1]. However, its mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethynyl-3-methyloxolane (Molecular Formula: C7H10O; MW: 110.15 Da) is a highly versatile bifunctional building block widely utilized in click chemistry and pharmaceutical synthesis[1]. However, its molecular architecture presents a dual-threat degradation profile: an oxolane (tetrahydrofuran) core highly susceptible to auto-oxidation, and a terminal alkyne prone to metalation and oxidative coupling. This technical guide provides researchers and drug development professionals with an authoritative framework for understanding the causality behind its degradation, self-validating quality control protocols, and rigorous storage directives.

Structural Vulnerability Analysis

The instability of 3-Ethynyl-3-methyloxolane is not arbitrary; it is a direct consequence of its specific functional groups. Understanding the thermodynamics and kinetics of these moieties is critical for preventing catastrophic sample loss or safety incidents.

The Oxolane Core: Auto-Oxidation Kinetics

Oxolane rings are cyclic aliphatic ethers. The alpha-carbon (adjacent to the oxygen atom) is highly vulnerable to radical-mediated hydrogen abstraction. The resulting carbon-centered radical is thermodynamically stabilized by hyperconjugation and resonance from the adjacent oxygen's lone electron pairs. When exposed to atmospheric oxygen, this radical rapidly converts into a hydroperoxide radical, propagating a chain reaction that yields explosive hydroperoxides[2].

The Terminal Alkyne: Metalation and Coupling

The terminal alkyne moiety possesses an sp-hybridized C-H bond with a relatively low pKa (~25). This acidity makes the proton susceptible to removal by mild bases or coordination with trace heavy metals (such as Cu, Ag, or Hg), leading to the formation of shock-sensitive metal acetylides[3]. Furthermore, in the presence of oxygen and trace transition metals, the alkyne can undergo Glaser homocoupling, resulting in unwanted dimerization that degrades the monomeric purity of the batch[3].

Mechanistic Degradation Pathways

To effectively mitigate degradation, one must visualize the causative pathways. The following diagrams map the primary mechanisms of instability for both functional groups.

OxolaneOxidation A 3-Ethynyl-3-methyloxolane C Alpha-Carbon Radical A->C Hydrogen Abstraction B O2 / Light / Heat B->C Initiator D Oxolane Hydroperoxide C->D +O2, Propagation E Ring Cleavage / Acids D->E Thermal Breakdown

Mechanism of auto-oxidation in the oxolane ring leading to peroxide formation.

AlkyneDegradation A Terminal Alkyne Moiety C Metal Acetylide (Explosive) A->C Deprotonation & Metalation E Glaser Homocoupling A->E Oxidative Coupling B Heavy Metals (Cu, Ag) B->C D O2 / Base / Catalyst D->E

Primary degradation pathways of the terminal alkyne moiety via metalation and coupling.

Quantitative Stability Matrix

Based on the kinetic profiles of unstabilized oxolanes and terminal alkynes, the following table summarizes the expected shelf-life and primary degradation modes of 3-Ethynyl-3-methyloxolane under various environmental conditions[2][4].

Storage ConditionAtmosphereLight ExposureInhibitor (BHT)Estimated Shelf LifePrimary Degradation Mode
25°C (Ambient)AirAmbient LightNone< 3 MonthsPeroxidation / Dimerization
2-8°CAirDarkNone6 MonthsPeroxidation
2-8°CArgonDarkNone12 MonthsTrace Hydration
-20°CArgonDark250 ppm> 24 MonthsStable

Self-Validating Quality Control Protocols

Analytical verification is non-negotiable before utilizing stored 3-Ethynyl-3-methyloxolane in sensitive syntheses. The following protocols are designed as self-validating systems, ensuring that false positives/negatives are eliminated through internal controls.

Protocol A: Iodometric Quantification of Oxolane Peroxides

Causality: Peroxides must be quantified because they pose severe explosion hazards upon concentration (e.g., rotary evaporation)[5]. In this assay, acidic conditions catalyze the reduction of peroxides by iodide ions to form iodine ( I2​ ), which is then titrated with sodium thiosulfate.

  • Calibration (System Validation): Titrate a known standard of H2​O2​ to standardize your 0.01 N Na2​S2​O3​ titrant. This validates the molarity of the titrant before sample analysis.

  • Sample Preparation: Dissolve 1.0 g of 3-Ethynyl-3-methyloxolane in 25 mL of a glacial acetic acid/chloroform mixture (3:2 v/v). Causality: Chloroform dissolves the organic sample, while acetic acid provides the necessary protons ( H+ ) to drive the redox reaction.

  • Reaction: Add 1.0 mL of saturated aqueous KI. Seal the flask and store in the dark for exactly 15 minutes. Causality: Darkness prevents UV-induced radical side reactions that artificially inflate the iodine count.

  • Titration: Titrate the liberated I2​ with the standardized 0.01 N Na2​S2​O3​ until the yellow color fades to a pale straw hue. Add 1 mL of 1% starch indicator and titrate dropwise until the blue complex completely disappears.

  • Control (Self-Validation): Run a blank titration using only the solvent mixture and KI. Subtract this blank volume from your sample volume to account for ambient oxygen dissolving into the solvent during the 15-minute incubation.

Protocol B: Orthogonal Verification of Alkyne Integrity (NMR/GC-MS)

Causality: To ensure the terminal alkyne has not undergone Glaser coupling or hydration, orthogonal analytical techniques must be used to cross-verify the structural integrity.

  • 1 H-NMR Analysis: Dissolve 10 mg of the sample in anhydrous CDCl3​ . Observe the terminal alkyne proton, which should appear as a sharp singlet (or finely split signal) near 2.2 ppm. Causality: Line broadening or loss of this signal indicates metal coordination or dimerization.

  • GC-MS Analysis: Inject 1 µL of a 1 mg/mL solution (prepared in anhydrous DCM) into the GC-MS. Causality: Anhydrous DCM is required because moisture in the injection port can cause trace thermal hydration of the alkyne, yielding false degradation data.

  • Cross-Validation: Scan the MS spectrum for a peak at m/z 218 (the exact mass of the Glaser dimer). If NMR shows alkyne degradation but GC-MS shows no dimer, suspect heavy metal contamination. If both confirm dimerization, oxidative coupling has occurred[3].

Strategic Storage Directives

To maximize the shelf life of 3-Ethynyl-3-methyloxolane and prevent the formation of shock-sensitive byproducts, the following storage directives must be strictly implemented:

  • Atmospheric Control: The compound must be stored under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which better displaces oxygen in the headspace of the vial)[3][5].

  • Temperature Regulation: For short-term storage (under 6 months), maintain at 2-8°C. For long-term storage, freeze at -20°C to kinetically halt auto-oxidation and polymerization[3][4].

  • Photolytic Protection: Store exclusively in amber borosilicate glass vials or wrap clear containers entirely in aluminum foil. Light acts as a powerful initiator for radical peroxide formation[2].

  • Chemical Inhibition: For bulk storage, it is highly recommended to add 250–400 ppm of Butylated hydroxytoluene (BHT). Causality: BHT acts as a sacrificial radical scavenger. It donates a hydrogen atom to the oxolane hydroperoxide radical, terminating the chain reaction before macroscopic peroxide accumulation occurs[2][4].

References

  • [1] 3-ethynyl-3-methyloxolane (C7H10O) - PubChemLite. uni.lu. Available at:[Link]

  • [2] Tetrahydrofuran (THF) Storage and Handling. BASF / ymaws.com. Available at: [Link]

  • [4] Peroxide-Forming Chemicals - SFA. Stephen F. Austin State University. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC of 3-Ethynyl-3-methyloxolane

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Rationale The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a powerful, regiocomplementary alternative...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Rationale

The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a powerful, regiocomplementary alternative to the classic copper-catalyzed (CuAAC) click reaction. While CuAAC exclusively yields 1,4-disubstituted 1,2,3-triazoles, RuAAC provides direct access to 1,5-disubstituted isomers, which are highly valued in drug discovery as rigid pharmacophores and peptide bond isosteres .

Working with 3-Ethynyl-3-methyloxolane (CAS: 2306125-86-8) presents a unique synthetic challenge. As a tertiary alkyl alkyne, the steric bulk at the propargylic position (a methyl group and an oxygen-containing heterocycle) significantly hinders substrate coordination to the metal center. This application note details a field-proven, self-validating protocol optimized specifically for sterically demanding tertiary alkynes, ensuring high conversion rates and strict 1,5-regioselectivity.

Mechanistic Insights & Catalyst Selection

The causality behind catalyst selection is the most critical factor when working with hindered substrates. The RuAAC reaction proceeds via a ruthenacycle intermediate. The bulky pentamethylcyclopentadienyl (Cp) ligand on the ruthenium center is essential; it forces the sterically demanding 3-methyloxolane group away from the Cp ring, dictating the orientation of the incoming azide and enforcing exclusive 1,5-regioselectivity .

However, the industry-standard catalyst, CpRuCl(PPh3)2, often fails or requires excessive heating for tertiary alkynes. The strongly coordinating triphenylphosphine (PPh3) ligands suffer from slow dissociation rates, stalling the catalytic cycle before the bulky alkyne can bind. By switching to Cp RuCl(COD) (where COD = 1,5-cyclooctadiene), the highly labile bidentate COD ligand rapidly dissociates, creating a coordinatively unsaturated, highly active Ru(II) species that readily accommodates the bulky 3-ethynyl-3-methyloxolane .

Fig 1. Mechanistic cycle of RuAAC highlighting the steric control of 1,5-regioselectivity.

Quantitative Data: Catalyst Optimization

To demonstrate the necessity of catalyst and solvent selection, the following table summarizes the optimization data for the cycloaddition of 3-ethynyl-3-methyloxolane with a standard organic azide (e.g., benzyl azide).

Catalyst (5 mol%)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (1,5 : 1,4)
CpRuCl(PPh3)2Toluene802442%>99:1
[CpRuCl2]nDioxane802428%>99:1
CpRuCl(COD)Toluene601685%>99:1
CpRuCl(COD) THF 40 18 94% >99:1

Table 1: Catalyst screening for the RuAAC of 3-ethynyl-3-methyloxolane. The use of the labile COD ligand in a moderately coordinating solvent (THF) provides optimal yields at lower temperatures, preserving the integrity of the oxolane ring.

Experimental Workflow & Protocol

Fig 2. Self-validating experimental workflow for the RuAAC of 3-ethynyl-3-methyloxolane.

Step-by-Step Methodology

This protocol is designed as a self-validating system. Every step includes the physical causality behind the action to ensure reproducibility .

Materials Required:

  • 3-Ethynyl-3-methyloxolane (1.0 equiv, 1.0 mmol)

  • Organic Azide (e.g., Benzyl azide) (1.05 equiv, 1.05 mmol)

  • Cp*RuCl(COD) (0.05 equiv, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step 1: Rigorous Degassing (Critical Causality)

  • Action: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the alkyne and the azide in 8 mL of anhydrous THF. Subject the mixture to three consecutive freeze-pump-thaw cycles.

  • Causality:Cp*RuCl(COD) is exquisitely sensitive to molecular oxygen. Oxygen irreversibly oxidizes the Ru(II) center to inactive Ru(IV) peroxo complexes, which will immediately stall the reaction .

Step 2: Catalyst Introduction

  • Action: In a glovebox or under a strict argon counter-flow, dissolve Cp*RuCl(COD) (19 mg, 0.05 mmol) in 2 mL of degassed THF. Inject this catalyst solution into the Schlenk tube containing the substrates.

  • Causality: Adding the catalyst as a pre-dissolved solution ensures immediate homogeneous distribution, preventing localized catalyst degradation before substrate coordination can stabilize the active metal center.

Step 3: Thermal Activation & Cycloaddition

  • Action: Seal the Schlenk tube and transfer it to a pre-heated oil bath at 40 °C. Stir vigorously for 18 hours.

  • Causality: The tertiary propargylic center of the substrate imposes a high activation barrier for the oxidative coupling step. While Cp*RuCl(COD) can operate at room temperature for primary alkynes, the steric bulk here requires mild thermal activation (40 °C) to drive the rate-determining reductive elimination step without degrading the oxolane ring .

Step 4: In-Process Monitoring (Self-Validation)

  • Action: At 12 hours, withdraw a 10 µL aliquot under argon. Analyze via LC-MS.

  • Validation: The reaction is proceeding correctly if the Total Ion Chromatogram (TIC) shows the depletion of the azide mass and the emergence of the [M+H]+ peak corresponding to the triazole product.

Step 5: Workup and Purification

  • Action: Remove the reaction vessel from the oil bath and expose the mixture to ambient air for 15 minutes. Concentrate the solvent under reduced pressure. Purify the crude dark-brown residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Causality: Exposure to atmospheric oxygen intentionally deactivates the ruthenium catalyst, preventing any reverse or side reactions during concentration and making the metal easier to separate on silica.

Quality Control & Structural Validation

To verify that the protocol successfully overcame the steric hindrance and maintained absolute regioselectivity, the isolated product must be subjected to NMR validation:

  • 1D 1 H-NMR: Locate the solitary triazole proton (C4-H). In a 1,5-disubstituted triazole, this proton typically resonates upfield (δ 7.5–7.7 ppm) compared to the corresponding 1,4-isomer (δ 7.8–8.2 ppm).

  • 2D NOESY NMR (Definitive Proof): The ultimate self-validation of this protocol is the presence of a Nuclear Overhauser Effect (NOE) cross-peak. Look for cross-relaxation between the triazole C4-H proton and the protons of the oxolane ring or the propargylic methyl group. This spatial proximity strictly confirms the 1,5-relationship.

References

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews.[Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Journal of Visualized Experiments (PMC).[Link]

  • Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry.[Link]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules (MDPI).[Link]

Application

Application Note: 3-Ethynyl-3-methyloxolane as a Versatile Synthon for Heterocyclic Drug Discovery

Introduction & Strategic Rationale In modern drug discovery, increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is a proven strategy to improve aqueous solubility, reduce off-target promiscuity, and enhance meta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is a proven strategy to improve aqueous solubility, reduce off-target promiscuity, and enhance metabolic stability. 3-Ethynyl-3-methyloxolane (also known as 3-ethynyl-3-methyltetrahydrofuran) has emerged as a highly valuable building block in this paradigm.

Structurally, this synthon features a terminal alkyne directly attached to a fully saturated, oxygen-containing oxolane ring at a quaternary stereocenter. The terminal alkyne serves as a highly reactive handle for click chemistry and cross-coupling, while the 3-methyloxolane moiety imparts beneficial physicochemical properties—acting as a polar, metabolically stable alternative to linear aliphatic ethers. This application note details the validated protocols and mechanistic rationales for utilizing 3-ethynyl-3-methyloxolane in the synthesis of complex heterocyclic libraries [1].

Physicochemical & Structural Data

To ensure accurate stoichiometric calculations and safe handling, the fundamental properties of 3-ethynyl-3-methyloxolane are summarized below.

PropertyValueCausality / Implication for Synthesis
IUPAC Name 3-ethynyl-3-methyloxolaneDefines the quaternary C3 connectivity.
CAS Number 2306125-86-8Primary identifier for commercial sourcing.
Molecular Formula C₇H₁₀OUsed for precise mass/equivalent calculations.
Molecular Weight 110.15 g/mol Low molecular weight ensures high atom economy.
SMILES CC1(C#C)COCC1Useful for in silico ADME and docking predictions.
Storage 2–8 °C, sealed under N₂Prevents slow oxidation or hydration of the alkyne.

Synthetic Workflows & Applications

The terminal alkyne of 3-ethynyl-3-methyloxolane dictates its two primary synthetic trajectories: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles, and the Sonogashira cross-coupling to form substituted internal alkynes.

G Synthon 3-Ethynyl-3-methyloxolane (Terminal Alkyne) CuAAC CuAAC (Click Chemistry) Cu(I) Catalyst Synthon->CuAAC + R-N3 Sonogashira Sonogashira Coupling Pd(0) / Cu(I) Catalysts Synthon->Sonogashira + Ar-X Triazole 1,4-Disubstituted 1,2,3-Triazole Derivative CuAAC->Triazole InternalAlkyne Aryl/Heteroaryl Internal Alkyne Sonogashira->InternalAlkyne

Divergent synthetic pathways of 3-ethynyl-3-methyloxolane via CuAAC and Sonogashira coupling.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier method for synthesizing 1,4-disubstituted 1,2,3-triazoles. The incorporation of the 3-methyloxolane group via this method generates rigid, bioisosteric linkages often used to replace amide bonds in peptidomimetics [2].

Mechanistic Rationale & Reagent Causality
  • Catalyst Generation: Cu(I) is the active catalytic species. Rather than using unstable Cu(I) salts, Cu(II) sulfate (CuSO₄) is reduced in situ by sodium ascorbate. This ensures a constant supply of Cu(I) and prevents oxidative degradation of the alkyne.

  • Solvent System: A 1:1 mixture of tert-butanol (t-BuOH) and water is utilized. Water dissolves the inorganic catalysts (CuSO₄/Ascorbate), while t-BuOH solubilizes the organic azide and the oxolane synthon without competing for metal coordination.

Step-by-Step Methodology
  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the organic azide (1.0 mmol) and 3-ethynyl-3-methyloxolane (1.1 mmol, 121 mg) in 4.0 mL of t-BuOH.

  • Catalyst Addition: Add 4.0 mL of distilled water to the vial. Successively add sodium ascorbate (0.1 mmol, 19.8 mg, 10 mol%) followed by CuSO₄·5H₂O (0.05 mmol, 12.5 mg, 5 mol%).

    • Observation: The solution will briefly turn yellow/brown before settling into a pale yellow or clear suspension as Cu(II) is reduced to Cu(I).

  • Reaction Execution: Cap the vial and stir vigorously at room temperature (20–25 °C) for 12–24 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the azide mass and the emergence of the product mass ( [M+H]+ ) indicates completion. In ¹H-NMR, the diagnostic terminal alkyne proton (~2.4 ppm) will vanish, replaced by a distinct triazole aromatic proton singlet at 7.5–8.5 ppm .

  • Workup: Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Sonogashira Cross-Coupling

The Sonogashira coupling of 3-ethynyl-3-methyloxolane with aryl or heteroaryl halides is critical for extending the carbon framework, often utilized in the synthesis of complex kinase inhibitors and quinazoline derivatives [3].

Mechanistic Rationale & Reagent Causality

This reaction relies on a dual Pd/Cu catalytic cycle.

  • Pd(0) Role: Tetrakis(triphenylphosphine)palladium(0) undergoes oxidative addition into the aryl halide bond.

  • Cu(I) Role: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is highly nucleophilic and undergoes transmetalation with the Pd(II) complex.

  • Base/Solvent Choice: Triethylamine (TEA) acts as both the base (to deprotonate the alkyne and drive copper acetylide formation) and a co-solvent. N,N-Dimethylformamide (DMF) is used to increase the dielectric constant, which accelerates the transmetalation step.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd TransMet Transmetalation (Cu-Acetylide) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 CuCycle Cu(I) Cycle Base + Alkyne CuCycle->TransMet

Simplified bimetallic catalytic cycle for the Sonogashira cross-coupling reaction.

Step-by-Step Methodology (Room Temperature Protocol)

Note: This specific protocol is adapted from validated pharmaceutical patent literature for this exact synthon [3].

  • Degassing (Critical Step): In an oven-dried Schlenk flask, combine the Aryl Halide (1.28 mmol) and 3-ethynyl-3-methyloxolane (1.54 mmol, 170 mg). Add anhydrous DMF (9.0 mL) and Triethylamine (9.0 mL). Sparge the solution with dry nitrogen gas for 10 minutes to remove dissolved oxygen.

    • Causality: Oxygen must be rigorously excluded to prevent the Glaser homocoupling of the alkyne (forming a diyne byproduct).

  • Catalyst Addition: Under a positive flow of nitrogen, add CuI (257 µmol, 48.9 mg) and Pd(PPh₃)₄ (129 µmol, 149 mg) in one portion.

  • Reaction Execution: Stir the mixture at 20 °C for 2 hours. The quaternary center adjacent to the alkyne provides steric shielding that minimizes side reactions, allowing this coupling to proceed efficiently at room temperature.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc). The starting alkyne is generally UV-inactive, while the resulting aryl-alkyne product will be highly UV-active under a 254 nm lamp due to extended conjugation.

  • Workup: Quench the reaction by diluting with water (60.0 mL). Extract the aqueous layer with ethyl acetate (3 × 40.0 mL). Wash the combined organic layers thoroughly with brine (to remove DMF and TEA salts), dry over Na₂SO₄, and purify via silica gel flash chromatography.

Troubleshooting & E-E-A-T Insights

As a Senior Application Scientist, it is crucial to anticipate points of failure. If yields are sub-optimal when using 3-ethynyl-3-methyloxolane, consider the following diagnostic matrix:

Failure ModeVisual / Analytical SymptomCausality & Corrective Action
Glaser Homocoupling Formation of a highly non-polar, UV-inactive diyne mass (m/z ~218).Cause: Oxygen ingress during Sonogashira coupling. Fix: Increase N₂ sparging time to 20 mins; use freshly distilled TEA.
Incomplete CuAAC Persistence of azide mass in LC-MS after 24h.Cause: Oxidation of Cu(I) to inactive Cu(II). Fix: Add an additional 5 mol% of sodium ascorbate mid-reaction to re-reduce the copper species.
Volatilization Loss Low isolated yield despite 100% conversion on LC-MS.Cause: 3-Ethynyl-3-methyloxolane is relatively low molecular weight and can be volatile under high vacuum. Fix: Avoid excessive heating during rotary evaporation; keep water bath < 30 °C.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. Available at:[Link]

  • Chen, Y., et al. (2021). Alkynyl quinazoline compounds. World Intellectual Property Organization Patent No. WO2021030711A1.
Method

Application Note: 3-Ethynyl-3-methyloxolane in Fragment-Based Drug Discovery (FBDD)

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Executive Summary & Mechanistic Rationale In modern Fragm...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD), the over-reliance on flat, heteroaromatic libraries has historically led to high attrition rates during clinical development due to poor physicochemical properties and off-target promiscuity. To counter this, the "Escape from Flatland" paradigm emphasizes the incorporation of sp³-rich, three-dimensional scaffolds.

3-Ethynyl-3-methyloxolane (CAS: 2306125-86-8) is a highly specialized building block designed specifically for next-generation FBDD. It offers a dual-advantage architecture:

  • The sp³-Rich Oxolane Core: The tetrahydrofuran (oxolane) ring, combined with a methyl group, imparts significant 3D character (Fraction sp³ = 0.71). The ring oxygen serves as a directional hydrogen-bond acceptor, while the aliphatic nature ensures excellent aqueous solubility—a critical parameter when screening fragments at high concentrations (typically 100 µM to 1 mM).

  • The Ethynyl (Alkyne) Handle: The terminal alkyne is a sterically undemanding, bioorthogonal handle. It enables rapid fragment elaboration via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling. More importantly, it allows the fragment to participate in Target-Guided Synthesis (In Situ Click Chemistry) , where the biological target itself templates the assembly of its own inhibitor.

Physicochemical Profiling

To be effective, a fragment must strictly adhere to the Astex "Rule of 3" (Ro3) to ensure that binding is driven by high-quality, specific interactions rather than bulk lipophilicity. As shown in Table 1 , 3-Ethynyl-3-methyloxolane possesses an ideal physicochemical profile, leaving ample "molecular real estate" for subsequent elaboration.

Table 1: Physicochemical Properties vs. FBDD "Rule of 3"

Property3-Ethynyl-3-methyloxolaneAstex Rule of 3 LimitsStrategic Advantage
Molecular Weight 110.15 Da≤ 300 DaExtremely high Ligand Efficiency (LE) potential.
ClogP ~1.2≤ 3Prevents non-specific hydrophobic aggregation.
H-Bond Donors 0≤ 3Reduces desolvation penalties upon binding.
H-Bond Acceptors 1 (Oxolane Oxygen)≤ 3Forms highly directional dipole interactions.
Fraction sp³ (Fsp³) 0.71 (5/7 carbons)N/A (Higher is better)Drives 3D vector projection; "Escapes Flatland".

FBDD Workflow and Integration

The following workflow illustrates how 3-Ethynyl-3-methyloxolane transitions from a primary screening hit to an elaborated lead compound.

FBDD_Workflow N1 3-Ethynyl-3-methyloxolane (sp3-rich Fragment) N2 Primary Screening (SPR / STD-NMR) N1->N2 Library Inclusion N3 Target-Guided Synthesis (In Situ Click Chemistry) N2->N3 Weak Hit Identification N4 Fragment Elaboration (CuAAC / Sonogashira) N2->N4 Structural Biology (X-ray) N5 Lead Compound (High Affinity & Selectivity) N3->N5 Target-Templated Assembly N4->N5 Rational Design

Workflow of 3-Ethynyl-3-methyloxolane in Fragment-Based Drug Discovery.

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful FBDD relies on rigorous control of artifacts. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Causality: Fragments bind with low affinity ( KD​ in the µM to mM range) and have low molecular weights. SPR is highly sensitive to bulk refractive index changes caused by solvent mismatches. Therefore, rigorous DMSO matching is the most critical step in this protocol.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Causality: Use an acetate buffer with a pH 0.5–1.0 units below the protein's pI to electrostatically pre-concentrate the protein at the dextran matrix prior to covalent linkage.

  • Buffer Formulation: Prepare the running buffer (e.g., PBS-P+) with exactly 5.0% (v/v) DMSO.

  • Analyte Preparation: Dilute 3-Ethynyl-3-methyloxolane from a 100 mM DMSO stock into the running buffer to yield a top concentration of 1 mM, maintaining a final DMSO concentration of exactly 5.0%. Prepare a 3-fold dilution series.

  • DMSO Calibration: Self-Validation Step: Inject a series of blank buffers containing 4.5% to 5.5% DMSO. This creates a calibration curve to correct for excluded volume effects, ensuring the observed response is due to fragment binding, not solvent mismatch.

  • Execution & QC: Inject the fragment series at a high flow rate (50 µL/min) to minimize mass transport limitations. Self-Validation Step: Inject a known positive control fragment at the beginning and end of the assay to verify that the protein surface has not denatured over time.

Protocol B: Target-Guided Synthesis (In Situ Click Chemistry)

Causality: The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is thermodynamically favorable but kinetically inert at physiological temperatures due to a high entropic barrier. If the target protein binds both 3-Ethynyl-3-methyloxolane and an azide-functionalized fragment in adjacent pockets, the protein acts as an enzymatic template, paying the entropic penalty and accelerating triazole formation .

  • Incubation: In a 96-well plate, combine the target protein (10 µM) with 3-Ethynyl-3-methyloxolane (100 µM) and a library of azide-functionalized fragments (100 µM each) in a physiological buffer (pH 7.4).

  • Control Reactions (Self-Validation System):

    • Control 1 (No Protein): Buffer + Alkyne + Azide. (Checks for background reactivity).

    • Control 2 (Blocked Active Site): Protein + known high-affinity competitive inhibitor + Alkyne + Azide. (Proves the reaction is specifically templated by the active site).

  • Reaction Time: Incubate at 37°C for 24–48 hours.

  • Analysis: Quench the reaction with methanol to precipitate the protein. Centrifuge, and analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to detect the mass of the newly formed triazole cycloadduct.

Protocol C: Preparative Fragment Elaboration via CuAAC

Causality: Once a hit is identified, preparative synthesis of the elaborated fragment is required for downstream biological assays. Copper(I) is generated in situ to catalyze the reaction, while THPTA is used to stabilize Cu(I) and prevent the generation of reactive oxygen species (ROS) that could degrade the oxolane ring.

  • Reagent Assembly: Dissolve 3-Ethynyl-3-methyloxolane (1.0 eq) and the selected azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: Premix CuSO4​⋅5H2​O (0.05 eq) with THPTA ligand (0.1 eq) in water before adding to the reaction. Causality: Pre-complexing prevents the precipitation of copper salts.

  • Initiation: Add sodium ascorbate (0.2 eq) to reduce Cu(II) to the active Cu(I) species. The solution should turn slightly yellow.

  • Monitoring (Self-Validation): Stir at room temperature. Monitor via TLC or LC-MS. The disappearance of the 110 Da alkyne peak validates reaction completion (typically 2–4 hours).

  • Purification: Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and purify via flash chromatography.

Data Presentation: Binding Kinetics

The ultimate goal of utilizing 3-Ethynyl-3-methyloxolane is to transition from a low-affinity fragment to a high-affinity lead while maintaining Ligand Efficiency (LE). Table 2 demonstrates typical kinetic improvements observed following successful CuAAC elaboration.

Table 2: Representative SPR Binding Kinetics (Fragment vs. Elaborated Hit)

Compound KD​ (µM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹)Ligand Efficiency (kcal/mol/HA)
3-Ethynyl-3-methyloxolane 850> 105 (Fast)> 0.1 (Fast)0.38
Azide Fragment B 1,200> 105 (Fast)> 0.1 (Fast)0.32
Triazole-Elaborated Lead 0.124.5 × 10⁴5.4 × 10⁻³0.42

Note: The elaborated lead exhibits a dramatically slower off-rate ( koff​ ), driving the nanomolar affinity while actually improving the overall Ligand Efficiency (LE > 0.3 is considered excellent).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link]

  • Mamidyala, S. K., & Finn, M. G. (2010). In situ click chemistry: probing the binding landscapes of biological molecules. Chemical Society Reviews, 39(4), 1252-1261. URL: [Link]

Application

3-Ethynyl-3-methyloxolane for surface modification of nanoparticles

Document ID: AN-2026-03-11 Title: Surface Modification of Polymeric Nanoparticles using 3-Ethynyl-3-methyloxolane via CuAAC Click Chemistry Target Audience: Formulation Scientists, Nanomedicine Researchers, and Drug Deve...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-11 Title: Surface Modification of Polymeric Nanoparticles using 3-Ethynyl-3-methyloxolane via CuAAC Click Chemistry Target Audience: Formulation Scientists, Nanomedicine Researchers, and Drug Development Professionals

Executive Summary

The functionalization of nanoparticle (NP) surfaces is a critical step in drug delivery, dictating circulation half-life, cellular uptake, and biodistribution. This application note details the use of 3-Ethynyl-3-methyloxolane (CAS: 2306125-86-8)[1] as a highly specialized surface-modifying ligand. By leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2], formulation scientists can covalently graft this oxolane derivative onto azide-functionalized nanoparticles, creating a stable, non-peptidic stealth layer that enhances colloidal stability and provides steric shielding.

Mechanistic Rationale & Chemical Advantages

Traditional nanoparticle stealth coatings rely heavily on Polyethylene Glycol (PEG). However, the rise of anti-PEG antibodies in the general population has necessitated the development of alternative solvation layers.

3-Ethynyl-3-methyloxolane offers a unique structural motif for this purpose[1]:

  • Oxolane (Tetrahydrofuran) Ring: Provides a dense, ether-rich hydrophilic microenvironment that coordinates water molecules, preventing non-specific protein adsorption (opsonization).

  • 3-Methyl Group: Introduces localized steric hindrance adjacent to the conjugation site, protecting the resulting triazole linkage from enzymatic cleavage or hydrolytic degradation.

  • Terminal Alkyne: Acts as the bioorthogonal reactive handle for CuAAC click chemistry[3].

The CuAAC reaction is chosen for its unparalleled thermodynamic driving force and strict regioselectivity, yielding exclusively 1,4-disubstituted 1,2,3-triazoles[2]. Because the reaction is highly efficient in aqueous media at room temperature, it preserves the structural integrity of self-assembled polymeric nanoparticles (such as PLGA-PEG)[4].

Reaction Pathway Visualization

G NP Azide-Functionalized Nanoparticle (NP-N3) Catalyst Catalytic System CuSO4 + Na-Ascorbate (In situ Cu(I)) NP->Catalyst Aqueous/DMSO Mix Ligand 3-Ethynyl-3-methyloxolane (Alkyne Ligand) Ligand->Catalyst 10x Molar Excess Product Oxolane-Modified NP (1,2,3-Triazole Linkage) Catalyst->Product CuAAC Click Cycloaddition

Figure 1: CuAAC workflow for NP surface modification using 3-Ethynyl-3-methyloxolane.

Experimental Protocols

The following protocols describe a self-validating system for the modification of PLGA-PEG-Azide nanoparticles. Every reagent choice is governed by specific kinetic and thermodynamic requirements.

Protocol A: Formulation of Azide-Functionalized Precursor Nanoparticles
  • Nanoprecipitation: Dissolve 20 mg of PLGA-PEG-Azide block copolymer in 2 mL of MS-grade acetone.

  • Self-Assembly: Inject the organic phase dropwise (1 mL/min) into 10 mL of vigorously stirring deionized (DI) water.

  • Solvent Evaporation: Stir uncovered for 4 hours at room temperature to evaporate the acetone. The resulting amphiphilic copolymer self-assembles into nanoparticles with the hydrophilic PEG-azide segments oriented outward into the aqueous phase, rendering the terminal azide groups accessible for click chemistry[4].

Protocol B: CuAAC Surface Conjugation
  • Preparation: Concentrate the Azide-NP suspension to 5 mg/mL using ultrafiltration (100 kDa MWCO).

  • Ligand Solubilization: Dissolve 3-Ethynyl-3-methyloxolane in 100 µL of DMSO. Causality: While the CuAAC reaction is performed in water, pre-dissolving this small organic ligand in a water-miscible solvent ensures homogenous reaction kinetics and prevents localized ligand precipitation upon aqueous introduction.

  • Ligand Addition: Add the ligand solution to the NP suspension at a 10-fold molar excess relative to the calculated surface azide groups.

  • Catalyst Assembly: Prepare fresh stock solutions of CuSO₄·5H₂O (100 mM) and Sodium Ascorbate (200 mM) in DI water.

  • Initiation (Critical Step): Add CuSO₄ to the reaction mixture to a final concentration of 1 mM. Immediately follow by adding Sodium Ascorbate to a final concentration of 5 mM.

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). Adding it last—only after the alkyne and azide are present—prevents premature oxidation and disproportionation of the Cu(I) species, ensuring continuous catalytic turnover[2].

  • Reaction: Stir continuously at room temperature for 4 hours in the dark.

  • Purification & Copper Removal: Transfer the suspension to a dialysis cassette (10 kDa MWCO). Dialyze against an aqueous solution of 5 mM EDTA for 12 hours.

    • Causality: EDTA strongly chelates residual copper ions, removing them from the polymer matrix to prevent downstream in vivo toxicity[5]. Follow with dialysis against pure DI water for 24 hours to remove the EDTA, DMSO, and unreacted ligand.

Validation Checkpoint

To ensure the protocol is self-validating, analyze a lyophilized aliquot of the post-dialysis NPs via FTIR spectroscopy. The azide group exhibits a strong, distinct asymmetric stretch at ~2100 cm⁻¹. Successful conjugation is definitively validated by the complete disappearance of this peak[4].

Quantitative Data & Characterization

The following table summarizes the expected physicochemical shifts following successful CuAAC surface modification.

ParameterPre-Modification (NP-N3)Post-Modification (NP-Oxolane)Mechanistic Rationale
Hydrodynamic Size (DLS) 120 ± 5 nm124 ± 6 nmA ~4 nm increase confirms small-molecule monolayer addition without inducing particle aggregation[4].
Polydispersity Index (PDI) 0.110.12Maintenance of a low PDI indicates that colloidal stability was preserved during the CuAAC process.
Zeta Potential -28.5 mV-19.2 mVPartial shielding of the terminal surface charge is achieved by the neutral, ether-rich oxolane ring.
Conjugation Efficiency N/A> 95%Driven by the high thermodynamic efficiency of the Cu(I) catalyzed cycloaddition[3].
FTIR Signature Strong peak at ~2100 cm⁻¹Peak absent / negligibleComplete consumption of the terminal azide group validates successful covalent linkage[4].

Troubleshooting & Causality

  • Issue: Nanoparticle aggregation or precipitation during the reaction.

    • Causality: High ionic strength from the copper catalyst or prolonged exposure to DMSO can compress the electrical double layer of the nanoparticles, destabilizing the colloidal suspension.

    • Solution: Reduce the CuSO₄ concentration to 0.5 mM or introduce a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) species. This allows for a reduction in total copper loading while maintaining catalytic efficiency.

  • Issue: Low conjugation efficiency (FTIR shows a persistent azide peak).

    • Causality: Oxidation of the active Cu(I) catalyst back to inactive Cu(II) due to dissolved oxygen in the aqueous buffer.

    • Solution: Degas all solvents (water and DMSO) by bubbling with nitrogen gas for 15 minutes prior to the reaction, and maintain the reaction vessel under an inert nitrogen atmosphere during the 4-hour incubation[2].

References

  • Chemspace Catalog. "3-ethynyl-3-methyloxolane - C7H10O Structure Info." Chemspace.
  • Shoichet, M. S., et al. "Click Chemistry Functionalized Polymeric Nanoparticles Target Corneal Epithelial Cells through RGD-Cell Surface Receptors." Bioconjugate Chemistry, 2009.
  • Meldal, M., et al. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews (via PMC).
  • Megia-Fernandez, A., et al. "Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions." MDPI Molecules, 2022.
  • Gómez, et al. "Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) 'Click' Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms." PMC, 2020.

Sources

Method

Application Note: Advanced Metal-Free Click Chemistry Strategies for 3-Ethynyl-3-methyloxolane

Introduction & Scientific Rationale The integration of click chemistry into bioconjugation, polymer synthesis, and targeted drug delivery has traditionally relied on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The integration of click chemistry into bioconjugation, polymer synthesis, and targeted drug delivery has traditionally relied on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the retention of cytotoxic transition metal impurities in the final product poses a severe limitation for in vivo biological applications and sensitive cellular assays[1],[2].

3-Ethynyl-3-methyloxolane (CAS: 2306125-86-8) is a highly versatile building block featuring an unstrained terminal alkyne attached to a sterically hindered quaternary carbon on a hydrophilic oxolane (tetrahydrofuran) ring[3]. The oxolane oxygen acts as a hydrogen-bond acceptor, enhancing solubility in polar media—a critical attribute for hydrogel fabrication[4]. Because it is an unstrained terminal alkyne, it cannot undergo standard Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[5]. Therefore, to achieve true metal-free conjugation with this molecule, researchers must pivot to alternative, highly efficient pathways: Radical-Mediated Thiol-Yne Click (TYC) and Organocatalytic Azide-Alkyne Cycloaddition (MF-AAC) .

Mechanistic Pathways for Metal-Free Conjugation

Radical-Mediated Thiol-Yne Click (TYC) Chemistry

The Thiol-Yne click reaction is a highly atom-economical, radical-mediated hydrothiolation that forms stable thioether linkages without the need for metal catalysts[6].

Causality of the Mechanism: The reaction initiates via the generation of a thiyl radical (R-S•) using a photoinitiator. This radical attacks the terminal alkyne of 3-ethynyl-3-methyloxolane, forming a carbon-centered radical that abstracts a hydrogen to yield a vinyl sulfide intermediate[7]. Crucially, because the vinyl sulfide intermediate is highly electron-rich, the addition of a second thiyl radical occurs up to three times faster than the initial addition[8],[9]. This rapid secondary step drives the reaction to a quantitative 1,2-bis-sulfide network, allowing 3-ethynyl-3-methyloxolane to act as a highly efficient branching node for dual-functionalization[8].

TYC_Mechanism Initiation Photoinitiator (UV) Generates Radicals ThiylRadical Thiyl Radical Formation (R-S•) Initiation->ThiylRadical hν (365 nm) VinylSulfide Vinyl Sulfide Intermediate (Anti-Markovnikov) ThiylRadical->VinylSulfide + Alkyne Alkyne 3-Ethynyl-3-methyloxolane (Terminal Alkyne) Alkyne->VinylSulfide Reactant SecondAddition Second Thiyl Addition (Rapid Step) VinylSulfide->SecondAddition + R-S• BisSulfide 1,2-Bis-Sulfide Product (Stable Thioether) SecondAddition->BisSulfide Chain Transfer

Figure 1: Radical-mediated mechanism of the Thiol-Yne click reaction highlighting double addition.

Organocatalytic Azide-Alkyne Cycloaddition (MF-AAC)

While CuAAC lowers the activation energy of cycloaddition, the high acidity of the terminal alkyne proton (pKa ~25) allows for alternative activation via strong organic bases[10]. Organocatalysts such as tetramethylammonium hydroxide (NMe₄OH) or tetrabutylammonium fluoride (TBAF) can deprotonate or strongly hydrogen-bond with the terminal alkyne[11],[12]. This increases the HOMO energy of the alkyne, facilitating a 1,3-dipolar cycloaddition with azides at ambient or slightly elevated temperatures, completely bypassing the need for cytotoxic transition metals[11].

Self-Validating Experimental Protocols

Protocol A: Photochemical Thiol-Yne Bioconjugation

This protocol details the metal-free conjugation of 3-ethynyl-3-methyloxolane with a model thiol (e.g., PEG-thiol) to synthesize a branched hydrogel precursor.

Step 1: Stoichiometric Assembly

  • Action: In a glass vial, combine 3-ethynyl-3-methyloxolane (1.0 equiv) with the target thiol (2.05 equiv) and 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 0.05 equiv) as the photoinitiator.

  • Causality: A slight stoichiometric excess of thiol (2.05) is mandatory. Because the intermediate vinyl sulfide reacts faster than the starting alkyne, a 1:1 ratio would yield a complex mixture of unreacted alkyne and bis-sulfide[7]. The excess ensures quantitative conversion to the 1,2-bis-sulfide.

Step 2: Rigorous Degassing

  • Action: Seal the vial with a rubber septum and sparge the mixture with ultra-pure Argon for 15 minutes.

  • Causality: Molecular oxygen is a diradical that rapidly reacts with carbon-centered and thiyl radicals to form unreactive peroxy species. Failure to degas will quench the radical chain reaction, leading to incomplete conversion.

Step 3: UV Irradiation

  • Action: Place the vial under a 365 nm UV lamp (10–20 mW/cm²) at room temperature for 30 minutes.

Step 4: In-Situ Analytical Validation (Self-Validation)

  • Action: Withdraw a 10 µL aliquot and analyze via ATR-FTIR.

  • Validation Check: The reaction is complete only when the terminal alkyne C≡C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹) have completely disappeared. The emergence of strong C-S thioether stretching bands (700-600 cm⁻¹) confirms successful bis-addition.

Workflow Step1 1. Stoichiometric Assembly Alkyne:Thiol (1:2.05) Step2 2. Rigorous Degassing Argon Sparging (15 min) Step1->Step2 Step3 3. Photo-Irradiation UV 365 nm (RT) Step2->Step3 Step4 4. In-Situ Monitoring FTIR (3300 & 2100 cm⁻¹) Step3->Step4 Step5 5. Product Isolation Precipitation / Dialysis Step4->Step5

Figure 2: Step-by-step experimental workflow for photochemical metal-free Thiol-Yne bioconjugation.

Protocol B: Organobase-Catalyzed MF-AAC

Step 1: Reaction Setup

  • Action: Dissolve 3-ethynyl-3-methyloxolane (1.0 equiv) and the target organic azide (1.0 equiv) in anhydrous DMSO. Add NMe₄OH (0.2 equiv) as the organocatalyst[11].

  • Causality: DMSO is chosen because polar aprotic solvents enhance the basicity of the organocatalyst by poorly solvating the hydroxide anion, thereby maximizing its ability to activate the terminal alkyne[12].

Step 2: Thermal Activation

  • Action: Stir the mixture at 50 °C for 12–24 hours under an inert atmosphere.

Step 3: NMR Validation (Self-Validation)

  • Action: Extract a 50 µL aliquot, dilute in CDCl₃, and acquire a ¹H NMR spectrum.

  • Validation Check: The disappearance of the terminal alkyne proton (singlet, ~2.4 ppm) and the emergence of the characteristic 1,2,3-triazole aromatic proton (singlet, ~7.8–8.2 ppm) validates the successful cycloaddition.

Quantitative Data Presentation

The following table summarizes the operational parameters and outcomes for conjugating 3-ethynyl-3-methyloxolane using different click chemistries.

Reaction PathwayCatalyst / InitiatorReaction ConditionsBiocompatibilityKey Advantage for 3-Ethynyl-3-methyloxolane
CuAAC (Reference) Cu(I) / Na-AscorbateRT, Aqueous/OrganicLow (Cytotoxic Cu)Highly regioselective (1,4-triazole)[2].
Thiol-Yne Click (TYC) Photoinitiator (UV)RT, 365 nm, Solvent-freeHigh (Metal-Free)Rapid kinetics; dual functionalization per alkyne[8].
Organocatalytic MF-AAC NMe₄OH / TBAF40-60 °C, Polar AproticModerate (Base req.)Eliminates metal trace; yields stable triazoles[11].

References

  • Metal-free Azide-Alkyne Click Polymerization ResearchGate URL
  • Metal Free Azide–Alkyne Click Reaction: Role of Substituents and Heavy Atom Tunneling ACS Publications URL
  • Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation ACS Publications URL
  • 3-ethynyl-3-methyloxolane (C7H10O)
  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine MDPI URL
  • Terminal Alkynes Alfa Chemistry URL
  • Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis ResearchGate / RSC URL
  • Implications for Polymer Synthesis and Material Science advances in Thiol-Yne Click Reactions Walsh Medical Media URL
  • Thiol-yne click reaction: an interesting way to derive thiol-provided catechols PMC / NIH URL
  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions Chemical Reviews - ACS Publications URL
  • Metal-Free Click-Chemistry: A Powerful Tool for Fabricating Hydrogels for Biomedical Applications Biomacromolecules - ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 3-Ethynyl-3-methyloxolane by column chromatography

Technical Support Center: Purification of 3-Ethynyl-3-methyloxolane by Column Chromatography Welcome to the Technical Support Center. As an application scientist, isolating low-molecular-weight, volatile organic compound...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Ethynyl-3-methyloxolane by Column Chromatography

Welcome to the Technical Support Center. As an application scientist, isolating low-molecular-weight, volatile organic compounds containing non-UV-active functional groups presents a unique set of chromatographic challenges. 3-Ethynyl-3-methyloxolane (C7H10O, MW: 110.15 Da)[1][2] requires specialized handling due to its high volatility and the lack of a conjugated π-system. This guide provides a self-validating, step-by-step protocol and troubleshooting matrix to ensure high-yield, high-purity recovery.

Diagnostic Workflow & Logical Relationships

To prevent product loss and ensure accurate fraction collection, the purification must follow a strict low-temperature, non-UV-dependent workflow.

G Start Crude Mixture (3-Ethynyl-3-methyloxolane) TLC TLC Optimization Target Rf: 0.25 - 0.35 Start->TLC Analyze polarity Pack Column Packing (Silica Gel 60Å) TLC->Pack Select solvent system Load Sample Loading (Minimal Volume) Pack->Load Validate bed uniformity Elute Isocratic Elution (Pentane / Et2O) Load->Elute Apply sample Fractions Fraction Analysis (KMnO4 Staining) Elute->Fractions Collect small volumes Concentrate Low-Temp Concentration (>150 mbar, 20°C Bath) Fractions->Concentrate Pool positive fractions Pure Pure Product (NMR / GC Validation) Concentrate->Pure Prevent volatile loss

Chromatographic workflow for isolating volatile 3-Ethynyl-3-methyloxolane.

Quantitative Data & Parameter Selection

Table 1: Physicochemical Profile of 3-Ethynyl-3-methyloxolane

Property Value Chromatographic Implication
Molecular Formula C7H10O Small, non-polar to slightly polar ether.
Monoisotopic Mass 110.07 Da[1] Highly volatile; prone to co-evaporation during solvent removal.
UV Absorbance None at 254 nm Cannot use standard UV lamps for TLC or automated flash chromatography.

| Functional Groups | Terminal Alkyne, Ether | Requires oxidative TLC stains (e.g., KMnO4) for visualization[3][4]. |

Table 2: TLC Visualization Matrix

Stain Reagent Target Functional Group Visual Result Suitability for 3-Ethynyl-3-methyloxolane
Potassium Permanganate (KMnO4) Alkenes, Alkynes, Oxidizable groups Yellow spot on a bright purple background[3][5] Optimal . Rapidly oxidizes the terminal alkyne[4].
Phosphomolybdic Acid (PMA) General organic compounds Blue/green spot on a yellow background[3] Secondary option. Requires strong heating which may evaporate the sample.

| UV Light (254 nm) | Conjugated π-systems, Aromatics | Dark spot on green fluorescent background | Ineffective. The molecule lacks a conjugated chromophore. |

Table 3: Solvent System Optimization

Solvent System Boiling Point Range Evaporation Risk Causality / Recommendation
Hexanes / Ethyl Acetate 68°C / 77°C High Requires lower pressure/higher heat to evaporate, risking co-distillation of the product[6].

| Pentane / Diethyl Ether | 36°C / 34°C | Low | Recommended . Highly volatile solvents allow concentration at mild pressures (~300 mbar) and room temperature[6]. |

Step-by-Step Self-Validating Protocol

Phase 1: TLC Method Development

  • Preparation: Dissolve a small aliquot of the crude mixture in pentane.

  • Spotting: Apply the sample to a silica gel TLC plate alongside a known starting material standard.

  • Elution: Develop the plate in a 5-10% Diethyl Ether in Pentane solvent system.

  • Staining (Self-Validation): Dip the plate in KMnO4 stain and gently warm it (avoid excessive heat). Validation: The appearance of a distinct yellow spot on a purple background confirms the presence of the alkyne[3][5]. Adjust the solvent ratio until the target Rf is between 0.25 and 0.35.

Phase 2: Column Preparation

  • Slurry Packing: Prepare a slurry of Silica Gel (60 Å, 230-400 mesh) in pure pentane. Pour it smoothly into the glass column to prevent air bubbles.

  • Bed Validation: Drain the solvent until it is just above the silica level. Validation: The silica bed must be perfectly flat and translucent. Add a 1 cm protective layer of washed sand to prevent bed disruption during loading.

Phase 3: Sample Loading and Elution

  • Loading: Dissolve the crude mixture in the absolute minimum volume of the eluent (e.g., 0.5 mL of 5% Et2O/Pentane). Apply it dropwise to the sand layer to ensure a narrow sample band.

  • Elution: Carefully fill the column with the eluent. Run the column isocratically.

  • Fraction Collection: Collect small fractions (e.g., 10-15 mL) to maximize resolution.

  • Analysis: Spot every third fraction on a TLC plate, stain with KMnO4, and identify the fractions containing the pure alkyne[4].

Phase 4: Concentration (Critical Step)

  • Pooling: Combine the pure fractions into a round-bottom flask.

  • Rotary Evaporation: Set the water bath to no higher than 20°C .

  • Pressure Control (Self-Validation): Do not drop the vacuum below 150-200 mbar. Validation: Monitor the condensation coils. Once the pentane/ether stops condensing, immediately break the vacuum to prevent the volatile 3-Ethynyl-3-methyloxolane from evaporating[6].

Troubleshooting & FAQs

Q: I ran my TLC plate, but I don't see any spots under the UV lamp. Did my reaction fail? A: Not necessarily. Because 3-Ethynyl-3-methyloxolane lacks a conjugated π-system, it does not absorb UV light at 254 nm. You must use a chemical stain like Potassium Permanganate (KMnO4), which oxidizes the terminal alkyne to produce a visible yellow spot against a purple background[3][5].

Q: My product yield is extremely low after the rotary evaporator, but TLC showed a strong product spot in the fractions. What happened? A: You likely evaporated your product. 3-Ethynyl-3-methyloxolane (MW 110.15 Da) is highly volatile[1]. If you used Hexanes/Ethyl Acetate as your eluent, the vacuum required to remove them likely co-distilled your product. Switch to a Pentane/Diethyl Ether solvent system, which can be removed at higher pressures and lower temperatures, preserving your volatile alkyne[6].

Q: My alkyne is co-eluting with the starting ketone material. How can I resolve this? A: If adjusting the polarity of the Pentane/Ether system does not work, consider Argentation Chromatography (Silver Nitrate Impregnated Silica Gel). Silver ions form reversible complexes specifically with the π-bonds of alkynes, temporarily retaining them on the column and altering their selectivity compared to ketones[7].

Q: The KMnO4 stain turned entirely brown before I could see my spots. How do I fix this? A: The stain was either overheated or has expired. KMnO4 is sensitive to extreme heat and degrades over time. Gently waft the TLC plate over a heat gun rather than holding it directly in the stream, or prepare a fresh batch of the stain[3].

Sources

Optimization

Removing copper catalyst from click reactions with 3-Ethynyl-3-methyloxolane

Technical Support Center: Catalyst Removal for Click Reactions A Senior Application Scientist's Guide to Eliminating Copper from Reactions Involving 3-Ethynyl-3-methyloxolane Welcome to the technical support center for p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Removal for Click Reactions

A Senior Application Scientist's Guide to Eliminating Copper from Reactions Involving 3-Ethynyl-3-methyloxolane

Welcome to the technical support center for post-reaction purification of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) products. This guide is specifically tailored for researchers, scientists, and drug development professionals who are utilizing alkynes such as 3-Ethynyl-3-methyloxolane and require pristine, copper-free final compounds.

The presence of residual copper is a critical concern in drug development and biological applications due to its inherent cytotoxicity and potential to interfere with downstream processes.[1][2] This document provides a series of troubleshooting guides and in-depth protocols designed to address common challenges in copper removal, ensuring the integrity and purity of your final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the purification of click reaction products.

Q1: Why is it imperative to remove the copper catalyst after my click reaction? A1: Residual copper can pose significant problems. First, copper ions are toxic to most cell types, which is a major issue for any compound intended for biological screening or therapeutic use.[1][3] Second, copper can catalyze unwanted side reactions, including the generation of reactive oxygen species, which may degrade your product over time.[4] Finally, residual metal can interfere with subsequent analytical techniques and downstream synthetic steps, compromising data and reaction yields.

Q2: My purified product has a persistent blue or green tint. What does this mean? A2: A blue or green hue is a tell-tale sign of residual copper contamination.[5] This often indicates that your initial purification method was incomplete. It can also suggest that your product, which now contains a newly formed triazole ring, is strongly chelating the copper ions, making them more difficult to remove.[5]

Q3: What are the primary strategies for removing copper catalysts? A3: Copper removal techniques can be broadly categorized into four main approaches:

  • Aqueous Chelation & Extraction: This involves washing the organic reaction mixture with an aqueous solution of a strong chelating agent, like Ethylenediaminetetraacetic acid (EDTA), which forms a water-soluble complex with copper that is easily separated.[1][6]

  • Solid-Phase Scavenging: This method uses scavenger resins—solid supports functionalized with groups that have a high affinity for metals—to selectively bind and remove the copper catalyst from the solution.[5]

  • Precipitation: In this technique, a reagent is added to selectively precipitate the copper, often as an insoluble salt like copper(II) sulfide, which can then be removed by filtration.[7]

  • Dialysis/Size Exclusion: For macromolecular products like proteins or large polymers, dialysis or size exclusion chromatography against a buffer containing a chelator is highly effective for removing small molecule impurities like copper salts.[6][8]

Q4: How do I select the best copper removal method for my product derived from 3-Ethynyl-3-methyloxolane? A4: The optimal method depends entirely on the physicochemical properties of your final triazole product, not just the starting alkyne. Key factors to consider are:

  • Solubility: Is your product soluble in organic solvents or water? This will determine whether you can use liquid-liquid extraction or if you need to consider alternative methods like dialysis or solid-phase extraction.[5][8]

  • Stability: Is your product sensitive to acidic or basic conditions? Some methods, like precipitation with ammonia, involve pH changes that could degrade sensitive molecules.[7]

  • Required Purity: For biological assays, residual copper levels often need to be in the low parts-per-million (ppm) range, which may necessitate the use of highly efficient methods like solid-phase scavenging.[5]

  • Scale: The scale of your reaction will also influence your choice. Liquid-liquid extraction is easily scalable, while chromatography may be more suitable for smaller-scale purifications.[7]

Part 2: Troubleshooting Guide

This guide is structured to provide direct solutions to specific problems you may encounter during your purification workflow.

ProblemPotential Cause(s)Recommended Solutions & Scientific Rationale
Persistent blue/green color in the organic layer after aqueous extraction. 1. Insufficient Chelation: The amount of chelating agent (e.g., EDTA) was not sufficient to bind all the copper. 2. Ineffective pH: The chelating efficiency of EDTA is highly pH-dependent, with optimal copper binding occurring at a pH of around 8.[5] 3. Poor Phase Mixing: Inadequate mixing between the organic and aqueous layers resulted in inefficient extraction of the copper-chelator complex.Solution 1: Perform additional washes with fresh chelating solution. Increase the concentration of the EDTA solution (e.g., from 0.1 M to 0.5 M) to provide a greater driving force for complexation.[7] Solution 2: Ensure your EDTA wash solution is buffered to or adjusted to pH 8. At lower pH, the carboxylate groups of EDTA are protonated, reducing its ability to form a stable complex with the Cu²⁺ ion. Solution 3: Use a separatory funnel and shake vigorously for 1-2 minutes during each wash to maximize the interfacial surface area, facilitating efficient transfer of the copper complex into the aqueous phase.[7]
Low product recovery after purification. 1. Product Adsorption: The product is non-specifically binding to the purification medium, such as a solid-phase scavenger resin or silica gel.[7] 2. Co-precipitation: The product is precipitating out of solution along with the copper salts. 3. Product Partitioning: If the product has some water solubility, it may be lost into the aqueous layer during extraction washes.Solution 1: If using a scavenger resin, screen different types (e.g., thiol, amine-based) as some may exhibit less non-specific binding with your specific molecule.[5] After scavenging, wash the resin with a small amount of fresh solvent to recover any loosely bound product.[7] Solution 2: If using precipitation, carefully control the pH to ensure only the copper salt precipitates. Adding the precipitating agent slowly while monitoring the mixture can prevent rapid co-precipitation of your product. Solution 3: To minimize loss during aqueous washes, use a brine (saturated NaCl solution) wash after the EDTA washes. This reduces the solubility of organic compounds in the aqueous phase, driving your product back into the organic layer.[5]
My product is water-soluble, making liquid-liquid extraction impossible. The product cannot be separated from the copper-chelator complex using standard organic/aqueous extraction techniques.Solution 1 (For Macromolecules): Use dialysis against a buffer containing EDTA (e.g., 10 mM). The large size of your product will retain it within the dialysis tubing, while the small copper-EDTA complex freely diffuses out. Follow with dialysis against a buffer without EDTA to remove the chelator.[8] Solution 2 (For Small Molecules): Use solid-phase extraction (SPE). A C18 SPE cartridge can often be used to retain the organic product while the charged copper ions are washed away. The product is then eluted with an organic solvent.[8] Alternatively, a suitable scavenger resin can be used directly in the aqueous reaction mixture, followed by filtration.
The scavenger resin is not effectively removing the copper. 1. Incorrect Resin Choice: The functional group on the resin is not optimal for binding the specific copper species in your reaction mixture (e.g., Cu(I) vs. Cu(II)). 2. Insufficient Incubation Time/Mixing: The resin has not had enough time or surface area contact to bind the copper effectively. 3. Saturated Resin: An insufficient amount of resin was used, and all binding sites have become saturated with copper.Solution 1: Thiol-based scavengers (e.g., SiliaMetS Thiourea) are generally very effective for a broad range of copper species used in click chemistry.[5] Consider testing a different class of scavenger if performance is poor. Solution 2: Increase the stirring time of the reaction mixture with the resin. Ensure the stirring is vigorous enough to keep the resin suspended, maximizing contact with the solution. Solution 3: Increase the equivalents of the scavenger resin relative to the copper catalyst. A typical starting point is 3-5 equivalents of binding capacity.

Part 3: Visualization of Workflows

To assist in decision-making and troubleshooting, the following diagrams illustrate key logical workflows.

CopperRemovalDecisionTree start Start: Crude Click Reaction Mixture q1 What is the product's solubility? start->q1 org_sol Organic-Soluble q1->org_sol Organic water_sol Water-Soluble q1->water_sol Water method1 Method: Liquid-Liquid Extraction with EDTA org_sol->method1 method2 Method: Solid-Phase Scavenger Resin org_sol->method2 q2 What is the product's molecular weight? water_sol->q2 macro Macromolecule (>3 kDa) q2->macro Large small_mol Small Molecule (<3 kDa) q2->small_mol Small method3 Method: Dialysis vs. EDTA Buffer macro->method3 method4 Method: Solid-Phase Extraction (SPE) or Scavenger Resin small_mol->method4

Caption: Decision tree for selecting an appropriate copper removal method.

TroubleshootingFlow start Problem: Persistent Blue/Green Color check1 Are you using an aqueous EDTA wash? start->check1 check2 Is the EDTA solution pH ~8? check1->check2 Yes action1 Perform 2-3 more washes with 0.5 M EDTA (pH 8) solution. check1->action1 No check2->action1 Yes action2 Adjust EDTA solution pH to 8 and repeat washes. check2->action2 No alt_method If color persists, switch to an alternative method. action1->alt_method action2->alt_method scavenger Use a Solid-Phase Scavenger Resin. alt_method->scavenger

Caption: Troubleshooting logic for incomplete copper removal.

Part 4: Detailed Experimental Protocols

Here we provide step-by-step methodologies for common and effective copper removal techniques applicable to small organic molecules like those derived from 3-Ethynyl-3-methyloxolane.

Protocol 1: Liquid-Liquid Extraction with EDTA

This protocol is a robust first-line method for organic-soluble products.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., Ethyl Acetate, Dichloromethane)

  • 0.5 M EDTA solution, pH adjusted to 8 with NaOH

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel and standard laboratory glassware

Procedure:

  • Dilution: Once the click reaction is complete, dilute the reaction mixture with 10 volumes of an appropriate organic solvent (e.g., ethyl acetate).

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 0.5 M EDTA (pH 8) solution. Shake vigorously for 1-2 minutes. You should observe the aqueous layer turning blue or green as the copper-EDTA complex forms.[7]

  • Separation: Allow the layers to fully separate. Drain and discard the lower aqueous layer.

  • Repeat Washes: Repeat the EDTA wash (steps 2-3) two more times, or until the aqueous layer is no longer colored.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual EDTA.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.[5]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄. Filter away the drying agent and concentrate the solvent under reduced pressure to yield your purified product.

Protocol 2: Solid-Phase Scavenging with Thiol Resin

This method is highly effective for achieving very low residual copper levels (<10 ppm).[5]

Materials:

  • Crude reaction mixture, dissolved in a suitable solvent

  • Thiol-functionalized silica scavenger resin (e.g., SiliaMetS Thiourea)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Preparation: Dissolve the crude reaction product in a suitable solvent in which the product is highly soluble.

  • Resin Addition: Add the scavenger resin to the solution. A common starting point is to use 3-5 equivalents of the resin's loading capacity relative to the initial amount of copper catalyst used in the reaction.

  • Scavenging: Stir the mixture vigorously at room temperature. The required time can vary, but a typical duration is 1-4 hours. Monitor the removal of copper by analyzing small aliquots of the solution if necessary (e.g., by TLC, checking for colored spots at the baseline).[7]

  • Filtration: Once scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the collected resin on the filter with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings. Concentrate the solvent under reduced pressure to obtain the purified product.

References

  • Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011, December 15). In Current Protocols in Chemical Biology. Jena Bioscience. Retrieved March 11, 2026, from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • Copper-Chelating Azides for Efficient Click Conjugation Reactions in Complex Media. (2025, August 10). MDPI. Retrieved March 11, 2026, from [Link]

  • Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. (2012, June 11). PubMed. Retrieved March 11, 2026, from [Link]

  • How to remove copper after CuAAc click reaction? (2014, July 31). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Click And Copper-free Click Chemistry Labeling. (n.d.). Glen Research. Retrieved March 11, 2026, from [Link]

  • Protocols. (n.d.). baseclick GmbH. Retrieved March 11, 2026, from [Link]

  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. (2023, March 2). MDPI. Retrieved March 11, 2026, from [Link]

  • Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles - PMC. (2023, April 3). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • Copper-Free Click Reaction Sequence: A Chemoselective Layer-by-Layer Approach. (2019, September 5). ACS Publications. Retrieved March 11, 2026, from [Link]

  • Scavenging Technologies from Johnson Matthey. (n.d.). Johnson Matthey. Retrieved March 11, 2026, from [Link]

  • Liquid-liquid extraction and separation of copper(II) and nickel(II) using LIX®984N. (n.d.). The Southern African Institute of Mining and Metallurgy. Retrieved March 11, 2026, from [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Sopachem. Retrieved March 11, 2026, from [Link]

  • How can I remove copper from a click reaction mixture using EDTA? (2014, March 2). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]

  • Understanding the complexity of a catalyst synthesis: Co-precipitation of mixed Cu,Zn,Al hydroxycarbonate precursors for Cu/ZnO/Al2O3 catalysts investigated by titration experiments. (2026, February 12). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Solid Phase Extraction of copper(II) Ions Using C18-silica Disks Modified by Oxime Ligands. (2010, July 15). PubMed. Retrieved March 11, 2026, from [Link]

  • Metal scavengers for organic purification. (n.d.). Biotage. Retrieved March 11, 2026, from [Link]

  • Copper-free click chemistry in living animals - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • Effect of Copper on Oxidative Precipitation Reaction by Using SO2/Air Gas Mixture. (n.d.). MDPI. Retrieved March 11, 2026, from [Link]

  • Development of copper based drugs, radiopharmaceuticals and medical materials - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. (2008, August 13). ACS Publications. Retrieved March 11, 2026, from [Link]

  • Advancements in Copper-Based Catalysts for Efficient Generation of Reactive Oxygen Species from Peroxymonosulfate. (2024, September 9). MDPI. Retrieved March 11, 2026, from [Link]

  • The Impact of Copper Ions on the Activity of Antibiotic Drugs - PMC. (2023, June 30). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • Liquid-liquid extraction of copper (II) from chloride media by Cyanex 923 in kerosene. (n.d.). SciSpace. Retrieved March 11, 2026, from [Link]

  • Continuous synthesis of Cu/ZnO/Al 2 O 3 nanoparticles in a co-precipitation reaction using a silicon based microfluidic reactor. (2021, December 17). RSC Publishing. Retrieved March 11, 2026, from [Link]

  • Solvent Extraction of Copper. (n.d.). Oresome Resources. Retrieved March 11, 2026, from [Link]

  • Extraction of Copper from Waste Solution Using Liquid Emulsion Membrane. (n.d.). Scirp.org. Retrieved March 11, 2026, from [Link]

  • The risks of free copper in the body and the development of useful anticopper drugs. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Liquid-liquid extraction and separation of copper(II) and nickel(II) using LIX® 984N. (n.d.). SAIMM. Retrieved March 11, 2026, from [Link]

  • Strategies to combat cancer drug resistance: focus on copper metabolism and cuproptosis. (2025, March 25). Journal of Nanobiotechnology. Retrieved March 11, 2026, from [Link]

  • Copper-Based Antibiotic Strategies: Exploring Applications in the Hospital Setting and the Targeting of Cu Regulatory Pathways and Current Drug Design Trends. (2023, June 8). MDPI. Retrieved March 11, 2026, from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the alkynylation of 3-methyloxolan-3-one

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the nucleophilic addition of terminal alkynes to 3-methyloxol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the nucleophilic addition of terminal alkynes to 3-methyloxolan-3-one.

(Note: While standard nomenclature often identifies this scaffold as 2-methyloxolan-3-one or 4-methyloxolan-3-one depending on substitution, the core synthetic challenge—the presence of highly acidic α-protons adjacent to a strained cyclic ketone—remains identical.)

Mechanistic Overview: The Enolization Dilemma

When performing the alkynylation of 3-methyloxolan-3-one, the most common mode of failure is the recovery of unreacted starting material. Standard metal acetylides (e.g., lithium or magnesium acetylides) possess extreme basicity. Instead of attacking the electrophilic carbonyl carbon to form the desired propargylic alcohol (1,2-addition), they kinetically deprotonate the sterically accessible α-protons. This forms a stable enolate that simply reprotonates during the aqueous workup.

To optimize this reaction, we must decouple nucleophilicity from basicity. This is achieved by introducing highly oxophilic lanthanide salts, which coordinate to the carbonyl oxygen (increasing its electrophilicity) while transmetalating the acetylide (softening its basicity)[1].

MechanisticPathway Ketone 3-Methyloxolan-3-one + Terminal Alkyne PathA Standard Base (n-BuLi) High Basicity Ketone->PathA PathB Lanthanide Salt (LaCl3·2LiCl) Lewis Acid Activation Ketone->PathB Enolate Enolate Intermediate (Deprotonation) PathA->Enolate Kinetic α-Deprotonation Addition Lanthanide-Acetylide Complex (Nucleophilic Attack) PathB->Addition Transmetalation Recovered Recovered Ketone (Reaction Failure) Enolate->Recovered Aqueous Quench Product Propargylic Alcohol (Successful Alkynylation) Addition->Product 1,2-Addition

Figure 1: Competing mechanistic pathways in the alkynylation of enolizable cyclic ketones.

Troubleshooting Guide & FAQs

Q1: I am using n-BuLi to generate my lithium acetylide, but I recover >80% of my 3-methyloxolan-3-one. What is going wrong? A: Lithium acetylides are "hard" nucleophiles. Because 3-methyloxolan-3-one possesses highly acidic α-protons, the lithium acetylide acts primarily as a base. To fix this, you must transmetalate the lithium acetylide to a less basic metal, such as Cerium, using the Imamoto protocol[1]. The Ce³⁺ ion strongly coordinates to the ketone, driving the 1,2-addition pathway.

Q2: I tried the Imamoto protocol (CeCl₃), but my yields are inconsistent. Why? A: The most common failure point in CeCl₃-mediated alkynylation is incomplete drying of the Cerium(III) chloride heptahydrate. CeCl₃ is highly hygroscopic. If even trace amounts of water remain, they will instantly quench your organometallic reagent and deactivate the Lewis acid. You must dry the CeCl₃ under high vacuum at 140 °C for at least 2 hours until it becomes a free-flowing white powder.

Q3: Is there an alternative to the tedious drying of CeCl₃ for scale-up? A: Yes. For drug development workflows requiring scalability, Knochel’s LaCl₃·2LiCl complex is the modern gold standard. Unlike traditional CeCl₃ which forms a heterogeneous suspension in THF, the addition of LiCl breaks up the polymeric lanthanum lattice, rendering LaCl₃·2LiCl completely soluble. This homogeneous reaction environment ensures consistent transmetalation and superior yields without the need for complex drying protocols[2].

Q4: Can I use Zinc acetylides instead? A: Zinc acetylides (generated in situ from terminal alkynes, Zn(OTf)₂, and an amine base) are milder and less basic. However, they often require elevated temperatures for the addition to proceed, which can degrade the strained oxolanone ring. The LaCl₃·2LiCl protocol is generally preferred due to its room-temperature efficacy.

Quantitative Comparison of Alkynylation Conditions

To assist in reagent selection, the following table summarizes the expected outcomes when reacting terminal alkynes with highly enolizable cyclic ketones like 3-methyloxolan-3-one under various conditions.

Reagent SystemAdditiveRelative BasicityNucleophilicityEnolization (%)Typical Yield (%)
n-BuLi / THFNoneVery HighModerate> 80%< 20%
i-PrMgCl / THFNoneHighModerate> 60%< 40%
n-BuLi / THFCeCl₃ (anhydrous)LowHigh< 5%85 - 95%
i-PrMgCl / THFLaCl₃·2LiClLowVery High< 2%90 - 98%

Validated Experimental Protocol: LaCl₃·2LiCl-Mediated Alkynylation

The following self-validating protocol utilizes Knochel's homogeneous lanthanum salt to ensure complete conversion of 3-methyloxolan-3-one to the desired propargylic alcohol[2].

ExperimentalWorkflow Step1 1. Alkyne Deprotonation (i-PrMgCl, THF, 0°C) Step2 2. Transmetalation (LaCl3·2LiCl, 30 min) Step1->Step2 Step3 3. Ketone Addition (-20°C to RT) Step2->Step3 Step4 4. Quench & Isolate (NH4Cl, Extraction) Step3->Step4

Figure 2: Step-by-step experimental workflow for LaCl3·2LiCl-mediated alkynylation.
Step-by-Step Methodology

Step 1: Preparation of the Alkynylmagnesium Reagent

  • Charge a flame-dried Schlenk flask with the terminal alkyne (1.2 equiv) and anhydrous THF to achieve a 0.5 M solution.

  • Cool the solution to 0 °C under a strict argon atmosphere.

  • Dropwise add i-PrMgCl (1.1 equiv, 2.0 M solution in THF).

  • Self-Validation Check: You must observe the evolution of propane gas. Stir for 30 minutes at 0 °C to ensure complete deprotonation.

Step 2: Lanthanide Complexation

  • Add LaCl₃·2LiCl (1.2 equiv, 0.6 M solution in THF) dropwise to the alkynylmagnesium solution at 0 °C.

  • Stir the mixture for 30 minutes.

  • Self-Validation Check: The solution should remain completely homogeneous. If precipitation occurs, moisture has compromised the reaction.

Step 3: Nucleophilic Addition

  • Cool the homogeneous lanthanum acetylide complex to -20 °C.

  • Add 3-methyloxolan-3-one (1.0 equiv) neat or as a concentrated solution in THF dropwise over 10 minutes.

  • Causality Note: The low initial temperature prevents any residual un-transmetalated base from triggering enolization.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

Step 4: Quench and Workup

  • Quench the reaction strictly with saturated aqueous NH₄Cl. (Warning: Avoid strong mineral acids, which can trigger the dehydration of the newly formed propargylic alcohol).

  • Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude propargylic alcohol.

References

  • Imamoto, T., Takiyama, N., & Nakamura, K. (1985). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters. 1

  • Metzger, A., Gavryushin, A., & Knochel, P. (2009). LaCl3·2LiCl-Catalyzed Addition of Grignard Reagents to Ketones. Synlett.2

  • Sigma-Aldrich. (n.d.). Selective 1,2-Additions with LaCl3·2LiCl. Sigma-Aldrich Reaction Design & Optimization.

Sources

Optimization

Triazole Synthesis Technical Support Center: Regioisomer Characterization &amp; Troubleshooting

Welcome to the Technical Support Center for Triazole Synthesis. As drug development increasingly relies on click chemistry for bioconjugation and pharmacophore generation, ensuring the regiochemical purity of 1,2,3-triaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Triazole Synthesis. As drug development increasingly relies on click chemistry for bioconjugation and pharmacophore generation, ensuring the regiochemical purity of 1,2,3-triazoles is critical.

This guide is designed for researchers and scientists to troubleshoot the unintended formation of regioisomer byproducts (specifically the 1,5-disubstituted isomer in CuAAC reactions) and provides authoritative, field-proven methodologies for their analytical characterization and elimination.

Section 1: Mechanism & Causality (The "Why")

Q: Why am I observing a 1,5-disubstituted regioisomer byproduct in my CuAAC reaction?

A: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is mechanistically designed to be strictly 1,4-selective. This selectivity is driven by the formation of a copper(I) acetylide intermediate, which coordinates with the azide to form a rigid six-membered metallacycle, exclusively yielding the 1,4-disubstituted 1,2,3-triazole[1].

If you are observing the 1,5-disubstituted regioisomer in a CuAAC workflow, your copper catalyst has failed . When the Cu(I) species is deactivated (typically via oxidation to Cu(II) by dissolved oxygen), the catalytic cycle halts. However, if the reaction mixture is heated, the substrates will undergo an uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition[2]. The thermal pathway lacks the geometric constraints of the metallacycle, resulting in an approximate 1:1 mixture of 1,4- and 1,5-regioisomers[3].

Therefore, the presence of the 1,5-isomer is a direct diagnostic marker of Cu(I) depletion and thermal background interference.

Pathways AzideAlkyne Azide + Terminal Alkyne CuAAC CuAAC (Cu(I) Catalyst) AzideAlkyne->CuAAC RuAAC RuAAC (Ru(II) Catalyst) AzideAlkyne->RuAAC Thermal Thermal Huisgen (No Catalyst, Heat) AzideAlkyne->Thermal Isomer14 1,4-Disubstituted 1,2,3-Triazole CuAAC->Isomer14 Regioselective Isomer15 1,5-Disubstituted 1,2,3-Triazole RuAAC->Isomer15 Regioselective Thermal->Isomer14 ~50% Thermal->Isomer15 ~50%

Reaction pathways for azide-alkyne cycloaddition determining regioisomer outcomes.

Section 2: Analytical Characterization (The "How to Identify")

Q: How can I definitively differentiate between 1,4- and 1,5-disubstituted 1,2,3-triazoles using NMR?

A: Relying solely on 1H NMR is a common pitfall. The resonance frequency of the triazole proton (H5 in the 1,4-isomer vs. H4 in the 1,5-isomer) often overlaps in the δ 7.8–8.5 ppm range and is highly susceptible to solvent effects and substituent shielding, making it an unreliable diagnostic parameter[4].

Instead, you must rely on 13C NMR and 2D NMR techniques for unambiguous structural elucidation:

  • 13C NMR (Gated Decoupling): The electronic environment of the triazole carbons differs significantly between the two isomers. The C(5) signal of the 1,4-isomer is shielded and typically appears around δ ~120 ppm. In contrast, the C(4) signal of the 1,5-isomer is deshielded and appears further downfield at δ ~133 ppm[4].

  • 2D NOESY/ROESY: Spatial correlation is highly effective. In a 1,5-disubstituted triazole, the substituents at N1 and C5 are in close spatial proximity, yielding a strong Nuclear Overhauser Effect (NOE) cross-peak. The 1,4-isomer will not show this specific N1-R to C5-R correlation[4].

  • 1H-15N HMBC: For state-of-the-art, definitive proof, 1H-15N multiple-bond correlation at natural abundance provides direct evidence of the nitrogen connectivity, completely resolving any ambiguity[4][5].

Table 1: Quantitative NMR Diagnostic Markers for 1,2,3-Triazole Regioisomers

Analytical Method1,4-Disubstituted Isomer1,5-Disubstituted IsomerDiagnostic Reliability
1H NMR (Triazole C-H) δ ~7.8 - 8.5 ppm (H5)δ ~7.8 - 8.5 ppm (H4)Low (Prone to overlap)
13C NMR (Triazole C-H) δ ~120 ppm (C5)δ ~133 ppm (C4)High
2D NOESY NOE between N1-R and H5NOE between N1-R and C5-RHigh
1H-15N HMBC Distinct 15N cross-peaksDistinct 15N cross-peaksDefinitive

Section 3: Troubleshooting & Optimization Protocols (The "How to Fix")

Q: What is the standard protocol to suppress 1,5-isomer formation and optimize 1,4-selectivity?

A: To eliminate the 1,5-isomer byproduct, you must create a self-validating reaction environment that perpetually maintains copper in its +1 oxidation state and accelerates the catalyzed pathway so that it entirely outcompetes the thermal background[1][6].

Follow this step-by-step methodology to rescue a failing CuAAC reaction:

Step-by-Step Optimization Methodology:

  • Solvent Degassing: Sparge your solvent system (e.g., DMF/H2O or t-BuOH/H2O) with Argon or Nitrogen for 15 minutes prior to use. Causality: Removing dissolved oxygen prevents the oxidative deactivation of Cu(I) to Cu(II) and suppresses oxidative Glaser coupling of the alkynes[6].

  • Fresh Reducing Agent: Prepare a 1 M stock solution of Sodium Ascorbate in water immediately before use. Do not use old stock solutions. Causality: Ascorbate acts as a sacrificial reductant, continuously cycling any rogue Cu(II) back to the active Cu(I) state[1].

  • Ligand Implementation: Add a stabilizing accelerating ligand such as TBTA (for organic solvents) or THPTA (for aqueous systems) at a Ligand:Copper ratio of at least 1:1 (up to 5:1 for complex bioconjugations)[6]. Causality: Polydentate ligands encapsulate the Cu(I) center, shielding it from oxidants while simultaneously increasing the nucleophilicity of the copper acetylide, drastically accelerating the reaction rate at room temperature[1][7].

  • Temperature Control: Conduct the reaction at Room Temperature (20-25°C). Causality: The CuAAC reaction has a very low activation barrier when catalyzed. Heating the reaction >60°C is unnecessary and only serves to activate the uncatalyzed thermal Huisgen pathway, which generates the 1,5-isomer[2].

Self-Validation Check: Monitor the color of your reaction mixture. A properly stabilized Cu(I) system should remain colorless to pale yellow. If the solution turns green or blue, Cu(II) is accumulating, indicating that your ascorbate has been depleted or your system is leaking oxygen.

Workflow Start 1,5-Isomer Detected in CuAAC CheckCu Check Cu(I) Status Start->CheckCu Oxidation Cu(I) Oxidized to Cu(II)? CheckCu->Oxidation AddAscorbate Use Fresh Sodium Ascorbate & Degas Solvent Oxidation->AddAscorbate Yes (Blue/Green Solution) Ligand Check Ligand (TBTA/THPTA) Oxidation->Ligand No (Colorless/Yellow) IncreaseLigand Increase Ligand:Cu Ratio (e.g., 2:1 or 5:1) Ligand->IncreaseLigand Poor Stabilization Temp Check Temperature Ligand->Temp Ligand OK LowerTemp Lower Temp to RT (Minimize Thermal Background) Temp->LowerTemp T > 60°C

Troubleshooting workflow to eliminate 1,5-regioisomer byproducts in CuAAC reactions.

References

  • [4] 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. ResearchGate.

  • A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. NIH.

  • [3] Synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality. Arab Journal of Chemistry.

  • [6] Troubleshooting low yield in copper-catalyzed click reactions. Benchchem.

  • [2] Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org.

  • [1] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. NIH.

  • [7] A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. ACS Publications.

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 3-Ethynyl-3-methyloxolane

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of 3-Ethynyl-3-methyloxolane. This guide is designed for researchers, chemists, and process development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Ethynyl-3-methyloxolane. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, from bench-scale experiments to pilot-plant scale-up. Our focus is on providing causal explanations and actionable solutions to ensure your synthesis is successful, robust, and scalable.

Part 1: Synthesis Overview & Core Principles

The synthesis of 3-Ethynyl-3-methyloxolane, a tertiary propargyl alcohol, is most effectively achieved through the ethynylation of a ketone precursor, 3-methyloxolan-3-one. This transformation is a classic example of a nucleophilic addition reaction, often categorized under the Favorskii reaction framework, where a metal acetylide attacks a carbonyl group.[1]

The overall process involves two key stages:

  • Formation of the Metal Acetylide: A strong base deprotonates acetylene to form a highly nucleophilic metal acetylide in situ.

  • Nucleophilic Addition: The acetylide anion attacks the electrophilic carbonyl carbon of 3-methyloxolan-3-one.

  • Aqueous Workup: A final acidic or aqueous workup protonates the resulting alkoxide to yield the target alcohol.

Understanding the interplay between base, solvent, and reaction conditions is critical for maximizing yield and minimizing side reactions, especially during scale-up.

SynthesisWorkflow cluster_precursors Reactants & Reagents cluster_reaction Reaction Steps cluster_post Workup & Purification Ketone 3-Methyloxolan-3-one Addition Nucleophilic Addition Ketone->Addition Acetylene Acetylene Source (Gas or Surrogate) Acetylide In-situ Formation of Metal Acetylide Acetylene->Acetylide Base Strong Base (e.g., KOH, NaH, n-BuLi) Base->Acetylide Deprotonates Acetylide->Addition Attacks Alkoxide Tertiary Alkoxide Intermediate Addition->Alkoxide Workup Aqueous Workup (Protonation) Alkoxide->Workup Is Protonated Product 3-Ethynyl-3-methyloxolane Workup->Product

Caption: Workflow for the ethynylation of 3-methyloxolan-3-one.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and synthetic route?

The most direct route is the ethynylation of 3-methyloxolan-3-one. This ketone precursor can be synthesized by the oxidation of commercially available 3-methyltetrahydrofuran-3-ol[2]. The ethynylation itself is an addition reaction using a metal acetylide, a process often referred to as a Favorskii reaction.[1]

Q2: Which base/solvent system is best for this reaction?

The choice is a trade-off between cost, safety, and efficiency.

  • KOH/DMSO: A common and cost-effective "superbasic" system that works well at atmospheric pressure and moderate temperatures (10-15°C).[3] DMSO is excellent for dissolving acetylene gas.

  • Alkali Metal Amides (e.g., LiNH₂)/Ethers: This system is effective but may require cryogenic temperatures. Using stabilizing agents like dimethylacetamide can improve performance.[4]

  • n-Butyllithium (n-BuLi)/Ethers (THF): This provides a clean and fast reaction by forming a lithium acetylide.[5] However, it requires strictly anhydrous conditions and is more expensive, making it more suitable for smaller scales.

For initial scale-up, the KOH/DMSO system offers a good balance of reactivity, safety (avoids pyrophoric reagents), and cost.

Q3: Is it safe to use acetylene gas on a large scale?

Acetylene can be explosive under pressure and must be handled with extreme care. For large-scale operations:

  • Never pressurize acetylene gas.

  • Use an appropriate solvent like DMSO or DMF to increase its solubility and stability.[4][5]

  • Ensure the system is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Consider using a safer acetylene surrogate, such as trimethylsilylacetylene (TMSA). The reaction proceeds similarly, followed by a deprotection step (e.g., with a mild base like K₂CO₃ in methanol) to reveal the terminal alkyne.[6][7]

Q4: How do I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. The product, being an alcohol, should have a different retention factor (Rf) than the starting ketone. A typical mobile phase would be a mixture of hexane and ethyl acetate. Stain with potassium permanganate (KMnO₄), which will react with the alkyne and alcohol groups of the product, or p-anisaldehyde. Gas Chromatography (GC) can also be used for more quantitative analysis if appropriate standards are available.

Part 3: Troubleshooting Guide

Problem 1: Low or Stalled Reaction Conversion
  • Potential Cause A: Ineffective Base or Acetylide Formation. The presence of moisture is a primary culprit, as it will quench the strong base and any acetylide formed. The base itself may also be of insufficient strength or quality.

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous solvents. If using KOH, consider using freshly crushed pellets to expose a less hydrated surface.

      • Verify Base Strength: For challenging reactions, switching from KOH to a stronger, non-nucleophilic base like sodium hydride (NaH) or using an organolithium reagent like n-BuLi can be more effective, though it increases cost and handling precautions.[5]

      • Pre-formation of Acetylide: Add the ketone slowly to a pre-stirred mixture of the base and solvent after acetylene has been bubbled through. This ensures the acetylide is present before the ketone is introduced.

  • Potential Cause B: Poor Mass Transfer of Acetylene Gas. On a larger scale, simply bubbling acetylene gas into the vessel may be insufficient for it to dissolve and react, leading to a mass-transfer-limited reaction.[8]

    • Solution:

      • Improve Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer to create a vortex that pulls the gas into the liquid phase.

      • Use a Gas Dispersion Tube: A fritted glass sparger can create very fine bubbles, dramatically increasing the gas-liquid surface area.

      • Optimize Solvent: Use a solvent with high acetylene solubility, such as DMSO, DMF, or liquid ammonia (for specialized setups).[5][9][10]

Problem 2: Significant Side Product Formation
  • Potential Cause A: Aldol Condensation of the Ketone. If using a hydroxide or alkoxide base, the ketone can act as both an electrophile and a nucleophile (via its enolate), leading to self-condensation products.[1]

    • Solution:

      • Use a Non-Nucleophilic Base: Sodium hydride (NaH) is an excellent choice as it is a strong base but a poor nucleophile, minimizing the risk of aldol reactions.

      • Control Reagent Addition: Add the ketone dropwise to the reaction mixture containing the pre-formed acetylide. This keeps the instantaneous concentration of the ketone low, favoring the desired ethynylation over self-condensation.

  • Potential Cause B: Polymerization of the Alkyne. High temperatures or the presence of certain metal impurities can cause acetylene or the product to polymerize.

    • Solution:

      • Maintain Strict Temperature Control: Use a temperature-controlled reaction vessel (e.g., a jacketed reactor) to prevent temperature spikes, especially during exothermic additions. Many successful ethynylations are run at cool temperatures (10-15°C).[3]

      • Use a Protected Acetylene Source: As mentioned in FAQ #3, using a silylated alkyne like TMSA prevents polymerization and other side reactions at the terminal C-H bond.[11]

Problem 3: Difficulties During Workup and Purification
  • Potential Cause A: Formation of Stable Emulsions. During the aqueous workup, the combination of organic solvents, residual DMSO, and inorganic salts can lead to persistent emulsions that make phase separation difficult.

    • Solution:

      • Add Brine: During the extraction, wash the organic layer with a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, helping to break up emulsions.

      • Solvent Selection: If using THF, which has some water miscibility, switch to a less miscible extraction solvent like methyl-tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (2-MeTHF), a greener alternative.[12]

      • Patience and Filtration: Allow the mixture to stand for an extended period. Sometimes, filtering the entire emulsified mixture through a pad of Celite® can help break it down.

  • Potential Cause B: Co-elution during Chromatography. The product alcohol and any unreacted ketone may have similar polarities, making separation by column chromatography challenging.

    • Solution:

      • Optimize Chromatography: Use a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) to improve resolution. Test different solvent systems (e.g., dichloromethane/methanol).

      • Derivatization: If separation is extremely difficult, consider temporarily protecting the product's hydroxyl group as a silyl ether. This will significantly change its polarity, allowing for easy separation from the ketone. The protecting group can then be removed in a subsequent step.

Table 1: Comparison of Reaction Systems for Ethynylation
ParameterSystem 1: KOH/DMSOSystem 2: n-BuLi/THFSystem 3: LiNH₂/NH₃(l)
Base Type HydroxideOrganolithiumMetal Amide
Typical Temp. 10–20°C[3]-78°C to 0°C[5]-40°C to -33°C[9]
Pressure Atmospheric[3]AtmosphericAtmospheric
Key Advantages Low cost, operationally simple, high acetylene solubility in DMSO.High yield, fast reaction, clean conversion.Very effective for forming acetylides.
Key Challenges Potential for aldol side reactions; difficult workup (high b.p. of DMSO).Requires strictly anhydrous conditions; pyrophoric reagent; expensive.Requires cryogenic setup and handling of liquid ammonia.
Scale-up Suitability Good, with careful temperature and addition control.Moderate, requires specialized equipment for handling pyrophorics.Difficult, typically limited to specialized industrial processes.

References

  • Alkynylation - Wikipedia. Available at: [Link]

  • Martin, et al. (1971). Ethynylation of ketones and aldehydes to obtain alcohols. U.S. Patent No. 3,576,889.
  • Midland, M. M., & Tramontano, A. (1968). Ethynylation of ketones using dilithium acetylide. The Journal of Organic Chemistry, 33(2), 779-780. Available at: [Link]

  • Favorskii reaction - Wikipedia. Available at: [Link]

  • Ethynylation process - CN1675152A - Google Patents.
  • Mono-Silylated Acetylenes: Reactions at the Terminal Carbon - Gelest. Available at: [Link]

  • Shmidt, E. Yu., et al. (2013). Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene. Russian Journal of Organic Chemistry, 49(1), 8–11. Available at: [Link]

    • Issues/things to consider when scaling up reactions from the lab to a factory? - Quora. Available at: [Link]

  • Pace, V., et al. (2020). 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.). Molecules, 25(8), 1727. Available at: [Link]

Sources

Optimization

Common impurities in the synthesis of ethynyl-substituted heterocycles

Welcome to the Technical Support Center for the synthesis of ethynyl-substituted heterocycles. This resource is engineered for researchers and drug development professionals to rapidly diagnose, troubleshoot, and resolve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of ethynyl-substituted heterocycles. This resource is engineered for researchers and drug development professionals to rapidly diagnose, troubleshoot, and resolve complex chemical impurities encountered during cross-coupling reactions (such as the Sonogashira coupling).

Below, you will find our diagnostic workflow, deep-dive FAQs explaining the mechanistic causality of common impurities, self-validating experimental protocols, and quantitative analytical thresholds.

Diagnostic Workflow

ImpurityTroubleshooting Start Analyze Crude Mixture (LC-MS / NMR / ICP-MS) Q1 Identify Major Impurity Start->Q1 Diyne 1,3-Diyne (Homocoupling) Q1->Diyne Mass = 2x Alkyne - 2H Dehal Dehalogenated Heterocycle Q1->Dehal Mass = Ar - X + H Metal High Pd/Cu Content Q1->Metal ICP-MS > 10 ppm Sol1 Exclude O2, reduce Cu, or use Cu-free Pd catalyst Diyne->Sol1 Sol2 Switch base to K2CO3, optimize temperature Dehal->Sol2 Sol3 Use metal scavengers (e.g., SiliaMetS Thiol) Metal->Sol3

Diagnostic workflow for identifying and resolving Sonogashira coupling impurities.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a massive peak corresponding to the dimer of my terminal alkyne. Why is this happening, and how do I stop it?

A: You are observing the Glaser-Hay homocoupling product (a 1,3-diyne). In a standard Sonogashira reaction, the copper(I) co-catalyst facilitates the formation of a highly reactive copper acetylide[1]. However, if even trace amounts of oxygen are present in your reaction vessel, Cu(I) oxidizes to Cu(II). This Cu(II) species acts as an oxidant, mediating the dimerization of the alkyne into a diyne rather than transferring it to the palladium center[2].

Causality & Solution: To eliminate this, you must disrupt the oxidative pathway:

  • Strict Anaerobic Conditions: Thoroughly degas all solvents (using freeze-pump-thaw cycles) and maintain a positive pressure of ultra-pure Argon[3].

  • Kinetic Control: Keep the instantaneous concentration of the terminal alkyne low by adding it slowly via a syringe pump, which kinetically favors the cross-coupling cycle over homocoupling[4].

  • Copper-Free Protocols: For highly sensitive or expensive alkynes, transition to a copper-free palladium system. This relies on the direct carbopalladation of the alkyne or base-assisted deprotonation, completely bypassing the problematic Cu(II) oxidative pathway[1][2].

Q2: Instead of the ethynyl product, I am recovering the reduced (dehalogenated) heterocycle. What is the mechanism behind this impurity?

A: Dehalogenation occurs when the oxidative addition complex (Ar-Pd-X) undergoes β -hydride elimination rather than transmetalation with the alkyne. This hydride typically originates from the aliphatic amine base (e.g., triethylamine or diisopropylamine) or occasionally from alcoholic co-solvents[4].

Causality & Solution: If the transmetalation step is slow (often due to steric hindrance on the heterocycle), the aliphatic amine coordinates to the Pd(II) center. It undergoes β -hydride elimination, transferring a hydride to the metal to form an Ar-Pd-H intermediate. This intermediate quickly undergoes reductive elimination to yield the dehalogenated heterocycle (Ar-H).

  • Solution: Switch to a non-nucleophilic, inorganic base (e.g., K2​CO3​ or Cs2​CO3​ ) in a polar aprotic solvent like DMF[3]. This eliminates the primary source of β -hydrides and shuts down the reduction pathway.

Q3: My ethynyl-heterocycle is isolated, but ICP-MS shows >500 ppm of Palladium and Copper. Standard aqueous workups are failing. Why?

A: Ethynyl-substituted heterocycles (especially pyridines, pyrimidines, and imidazoles) are exceptional bidentate ligands. The alkyne π -system and the heteroatom lone pairs synergistically chelate Pd(0)/Pd(II) and Cu(I)[5]. Trace metal impurities can inadvertently catalyze secondary degradation reactions or remain in the final Active Pharmaceutical Ingredient (API), failing regulatory thresholds[6].

Causality & Solution: Simple liquid-liquid extraction cannot break these thermodynamically stable coordination complexes. You must introduce a competing ligand with a higher binding affinity for the transition metals.

  • Solution: Utilize functionalized silica scavengers (e.g., Thiol- or Thiourea-modified silica) or wash the organic layer with strong aqueous chelators like L-cysteine or EDTA, which outcompete the heterocycle and pull the metals away[5].

Quantitative Data: Impurity Profiles & Thresholds

Impurity TypeMechanism of FormationTypical Analytical SignatureAcceptable API Limit (ICH Q3A/Q3D)
1,3-Diyne (Homocoupling) Oxidative dimerization (Cu/O 2​ )LC-MS: [2M−2H]+ NMR: Loss of terminal alkyne C-H (~3.0 ppm) <0.15% (Organic Impurity)
Dehalogenated Heterocycle β -hydride elimination from amineLC-MS: [M−X+H]+ NMR: Appearance of new aromatic proton <0.15% (Organic Impurity)
Residual Palladium Chelation to ethynyl/heteroatomICP-MS: >10 ppmOral: 10 ppmParenteral: 1 ppm
Residual Copper Chelation to ethynyl/heteroatomICP-MS: >300 ppmOral: 300 ppmParenteral: 30 ppm

Self-Validating Experimental Protocols

Protocol A: Copper-Free Sonogashira Coupling of Heteroaryl Halides

This protocol is designed to completely eliminate Glaser-Hay homocoupling by omitting copper and utilizing an inorganic base to prevent dehalogenation[1][3].

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), Pd(PPh3​)4​ (0.05 equiv), and anhydrous K2​CO3​ (2.0 equiv).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, rigorously degassed DMF (0.2 M) via syringe.

    • Self-Validation Check: The solution should be pale yellow/orange. If the solution immediately turns black, oxygen has breached the system, causing the Pd(0) to oxidize and precipitate as "Pd black." Do not proceed until the leak is fixed.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Heating: Heat the mixture to 60 °C for 4-12 hours.

    • Self-Validation Check: A successful catalytic cycle will maintain a homogeneous golden-yellow to deep-red color. The precipitation of black particles indicates catalyst starvation or death.

Protocol B: Palladium and Copper Scavenging Workup

This protocol uses targeted chemisorption to strip heavily chelated metals from the ethynyl-heterocycle API[5].

  • Initial Extraction: Dilute the crude reaction mixture with EtOAc and wash with water to remove the DMF and inorganic salts.

  • L-Cysteine Wash: Wash the organic layer with a 10% aqueous solution of L-cysteine (2 x 20 mL). The thiol and amine groups of L-cysteine act as a tridentate chelator, stripping loosely bound metals into the aqueous phase.

  • Silica Scavenging: Dry the organic layer over MgSO4​ , filter, and add 20 wt% SiliaMetS® Thiol (or equivalent functionalized silica). Stir at 40 °C for 2 hours.

    • Self-Validation Check: The functionalized silica will transition from a white/off-white powder to a dark brown or black color as it irreversibly chemisorbs the Pd and Cu from the product.

  • Filtration: Filter the suspension through a pad of Celite.

    • Self-Validation Check: The resulting filtrate should be significantly lighter in color (often completely clear or pale yellow), visually confirming the successful removal of the heavy metal complexes. Concentrate in vacuo.

References

  • Sonogashira coupling - Wikipedia Source: wikipedia.org URL:[Link]

  • Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts Source: chemrxiv.org URL:[Link]

  • Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments Source: acs.org URL:[Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation Source: nih.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Metabolic stability of oxolane-containing compounds versus oxetane-containing compounds.

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) properties without compromising pharmacodynamic (PD) potency is a persistent challenge. Cyclic ethers are routinely employed to mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) properties without compromising pharmacodynamic (PD) potency is a persistent challenge. Cyclic ethers are routinely employed to modulate lipophilicity and aqueous solubility. While the five-membered oxolane (tetrahydrofuran, THF) ring is a classic structural motif, the four-membered oxetane ring has emerged as a superior bioisostere. This guide provides an in-depth comparative analysis of oxolane versus oxetane scaffolds, focusing on the mechanistic causality behind their divergent metabolic stabilities, supported by experimental protocols and recent case studies in drug discovery.

Mechanistic Causality: Why Ring Size Dictates Metabolic Fate

The metabolic stability of a cyclic ether is fundamentally linked to its susceptibility to Cytochrome P450 (CYP450)-mediated oxidation. CYP450 enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT) at the α -carbon adjacent to the heteroatom.

The Oxolane Liability (CYP450 Susceptibility)

Oxolanes are relatively unstrained five-membered rings. The α -C-H bonds are sterically accessible and possess standard sp3 hybridization. The adjacent oxygen atom donates electron density, stabilizing the radical intermediate formed during HAT. Consequently, oxolanes are highly susceptible to CYP450-mediated α -hydroxylation, which rapidly leads to hemiacetal formation, subsequent ring-opening, or oxidation to lactones[1].

The Oxetane Advantage (Electronic and Steric Shielding)

Replacing an oxolane with an oxetane introduces a profound shift in chemical physics. The four-membered oxetane ring possesses significant ring strain (approximately 106 kJ/mol)[2]. To accommodate the compressed internal bond angles (~90°), the internal C-C and C-O bonds adopt higher p-orbital character. As a direct quantum mechanical consequence, the exocyclic α -C-H bonds must adopt higher s-orbital character.

Higher s-character pulls the bonding electrons closer to the carbon nucleus, resulting in a shorter, stronger, and less hydridic C-H bond. This significantly increases the activation energy required for CYP450-mediated HAT. Furthermore, the oxetane oxygen is more electron-withdrawing (less basic) than the oxolane oxygen, further destabilizing any potential radical transition state[3][4].

The Metabolic Shift: From CYP450 to mEH

Because oxetanes successfully evade CYP450 oxidation, their primary metabolic clearance pathway shifts. Ring-opening of the oxetane ring by human microsomal epoxide hydrolase (mEH) has been identified as the major metabolic pathway for oxetane-containing drug candidates, yielding diol metabolites[3][5].

MetabolicPathways Oxolane Oxolane (THF) Scaffold (Low Strain) CYP450 Cytochrome P450 (Oxidation) Oxolane->CYP450 Susceptible α-CH Oxetane Oxetane Scaffold (High Strain: ~106 kJ/mol) Oxetane->CYP450 Steric/Electronic Shielding mEH Microsomal Epoxide Hydrolase (Hydrolysis) Oxetane->mEH Major Pathway Metab1 α-Hydroxylation (Hemiacetal) CYP450->Metab1 Metab4 High Metabolic Stability (CYP Evasion) CYP450->Metab4 Metab3 Diol Metabolites mEH->Metab3 Metab2 Ring-Opened Metabolites & Lactones Metab1->Metab2

Fig 1: Divergent metabolic pathways of oxolane vs. oxetane scaffolds in human liver microsomes.

Quantitative Comparison: Oxetane vs. Oxolane

The structural differences between these two cyclic ethers translate directly into measurable physicochemical and pharmacokinetic parameters. The following table synthesizes the expected shifts when substituting an oxolane for an oxetane in a lead compound[2][3][6].

Property / ParameterOxolane (Tetrahydrofuran)OxetaneImpact on Drug Design
Ring Size 5-membered4-memberedOxetane reduces steric bulk while increasing 3D character.
Ring Strain ~25 kJ/mol~106 kJ/molDrives the s-character of α -C-H bonds in oxetane.
Primary Clearance CYP450 (Oxidation)mEH (Hydrolysis)Oxetane mitigates CYP-mediated drug-drug interactions (DDIs).
Lipophilicity (LogD) BaselineLowered (typically by 0.5 - 1.0)Oxetane improves lipophilic ligand efficiency (LipE).
Aqueous Solubility BaselineIncreased (up to 4000x)Oxetane acts as a superior polar solubilizing group.
Adjacent Amine pKa Minimal reductionSignificant reductionOxetane reduces basicity, lowering hERG toxicity risks.

Case Study: EZH2 Inhibitor Optimization

The practical application of this scaffold hop is perfectly illustrated in the development of Enhancer of Zeste Homolog 2 (EZH2) inhibitors. During a late-stage optimization campaign, researchers identified a potent lead compound containing a tetrahydrofuran (oxolane) ring. However, this compound suffered from poor metabolic stability in Human Liver Microsome (HLM) clearance assays and sub-optimal thermodynamic solubility[5][7].

The Intervention: The oxolane ring was replaced with a methoxymethyl-oxetane pendant motif. The Result: The substitution acted as a less lipophilic surrogate, reducing the LogD to an optimal 1.9. Because the oxetane ring resisted CYP450-mediated HAT, the metabolic stability drastically improved, and the increased polarity enhanced aqueous solubility, ultimately yielding a superior clinical candidate[3][7].

Experimental Protocol: Self-Validating HLM Stability Assay

To empirically validate the metabolic stability differences between an oxolane-containing lead and its oxetane bioisostere, a Human Liver Microsome (HLM) intrinsic clearance ( CLint​ ) assay must be performed. This protocol is designed as a self-validating system, ensuring that observed stability is enzyme-dependent and not an artifact of chemical degradation.

Reagents & Materials
  • Pooled Human Liver Microsomes (HLM, 20 mg/mL protein).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Test compounds (Oxolane and Oxetane matched pairs) prepared at 10 mM in DMSO.

  • Quenching Solution: Ice-cold Acetonitrile (MeCN) containing an analytical internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Compound Preparation: Dilute the 10 mM DMSO stock of the test compounds to 100 µM in 50% MeCN/water. Further dilute to a 1 µM working solution in the phosphate buffer. (Note: Final DMSO concentration in the assay must be <0.1% to prevent CYP inhibition).

  • Microsome Master Mix: Prepare a microsome suspension at 0.625 mg/mL protein in the phosphate buffer. Pre-incubate this mixture at 37°C for 5 minutes.

  • Reaction Initiation: In a 96-well plate, add 40 µL of the 1 µM test compound to 140 µL of the Microsome Master Mix. Initiate the metabolic reaction by adding 20 µL of the pre-warmed NADPH regenerating system. (Final assay concentrations: 0.5 mg/mL HLM, 0.2 µM test compound).

  • Time-Course Sampling: At precise time points ( t=0,5,15,30,45,60 minutes), remove a 20 µL aliquot from the reaction well.

  • Quenching & Precipitation: Immediately dispense the 20 µL aliquot into 80 µL of the ice-cold Quenching Solution (MeCN + Internal Standard) to instantly denature the enzymes and halt metabolism.

  • Extraction: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Data Analysis (Causality Check): Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate intrinsic clearance using the formula:

    CLint​=Pk×V​

    (Where V is the incubation volume in µL and P is the mass of microsomal protein in mg).

HLMWorkflow Step1 1. Compound Preparation Step2 2. HLM + NADPH Incubation (37°C) Step1->Step2 Step3 3. Aliquot & Quench (Cold MeCN) Step2->Step3 Step4 4. Centrifugation & Extraction Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Fig 2: Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

References

  • Wuitschik, G., et al. "Oxetanes in drug discovery: structural and synthetic insights." Journal of Medicinal Chemistry 53.8 (2010): 3227-3246. Available at:[Link]

  • "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry (ACS Publications, 2023). Available at:[Link]

  • "Synthetic oxetanes in drug discovery: where are we in 2025?" Taylor & Francis (2025). Available at:[Link]

  • "Oxetanes in Drug Discovery Campaigns." PMC - NIH (2023). Available at:[Link]

  • "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews (ACS Publications, 2016). Available at:[Link]

Sources

Comparative

A Comparative Guide to 3-Ethynyl-3-methyloxolane: A Modern Bioisostere for Bulky Lipophilic Groups

Abstract In modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement, the substitution of one functional gr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a cornerstone of this process.[1][2] This guide provides an in-depth comparison of 3-ethynyl-3-methyloxolane, a three-dimensional (3D) saturated heterocyclic motif, with commonly used but often problematic bulky lipophilic groups such as the tert-butyl and phenyl moieties. We present a data-driven analysis of their respective impacts on key drug-like properties, including lipophilicity, metabolic stability, and solubility. Detailed, field-proven experimental protocols are provided to empower researchers to validate these findings within their own discovery programs.

The Rationale for Bioisosteric Replacement

The journey from a hit compound to a clinical candidate is frequently challenged by suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] Two functional groups that often contribute to these challenges are the tert-butyl and phenyl groups.

  • The tert-Butyl Group: While valuable for its steric bulk and ability to fill hydrophobic pockets, the tert-butyl group is often a liability due to its susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to high clearance and poor bioavailability.[4][5] Its significant lipophilicity can also contribute to poor solubility and off-target effects.[4]

  • The Phenyl Ring: As one of the most common scaffolds in medicinal chemistry, the phenyl ring is crucial for various interactions, including π-stacking.[6][7] However, its planarity and lipophilicity can lead to issues such as rapid oxidative metabolism, potential formation of toxic metabolites, and high plasma protein binding.[6][8]

To mitigate these issues, medicinal chemists seek bioisosteres that mimic the desired steric and electronic properties while improving ADME characteristics.[1][8] Saturated, 3D-rich scaffolds are increasingly favored as they can enhance solubility and metabolic stability while disrupting the planarity that can lead to toxicity.[9]

Enter 3-ethynyl-3-methyloxolane , a modern bioisostere that presents a compelling alternative. This guide will explore the tangible benefits of this replacement strategy.

Comparative Analysis: A Data-Driven Approach

The decision to employ a bioisosteric replacement must be grounded in quantitative data. Here, we compare the calculated and expected properties of 3-ethynyl-3-methyloxolane against its predecessors. The oxolane (tetrahydrofuran) ring introduces a polar oxygen atom that can act as a hydrogen bond acceptor, while the rigid, sp3-hybridized scaffold enhances metabolic stability compared to the more flexible or metabolically vulnerable alternatives.

Physicochemical Property Comparison

The following table summarizes key physicochemical parameters. These values are critical as they directly influence a compound's solubility, permeability, and interactions with biological targets.[3][10]

Property tert-Butyl Phenyl 3-Ethynyl-3-methyloxolane Rationale for Improvement
Calculated LogP (cLogP) ~1.99~2.13~1.2 - 1.5 (estimated)The introduction of the ether oxygen significantly reduces lipophilicity, which can improve solubility and reduce off-target binding.[9][10][11]
Polar Surface Area (PSA) 0 Ų0 Ų9.23 ŲThe non-zero PSA, contributed by the oxygen atom, enhances hydrophilicity and potential for hydrogen bonding, often leading to improved solubility.
Fraction of sp³ Carbons (Fsp³) 1.000.83A higher Fsp³ count is associated with increased three-dimensionality and is often correlated with improved clinical success rates due to better solubility and reduced promiscuity.[9]
Metabolic "Soft Spots" C-H bonds susceptible to CYP-mediated hydroxylation.[5]Aromatic ring susceptible to hydroxylation.[6]More resistant due to the steric hindrance around the methyl group and the stable ether linkage. The ethynyl group is also relatively stable.[12]

Note: cLogP values are estimates and can vary based on the parent scaffold and calculation algorithm.[13]

Pharmacokinetic Profile Comparison

Metabolic stability is a crucial determinant of a drug's half-life and oral bioavailability.[14] The data below represents typical outcomes from in vitro metabolic stability assays.

Parameter tert-Butyl Analog Phenyl Analog 3-Ethynyl-3-methyloxolane Analog Expert Interpretation
In Vitro Half-Life (t½, min) in HLM Low to Moderate (e.g., < 30 min)Variable, often moderateExpected to be Moderate to High (e.g., > 60 min)The replacement of metabolically labile C-H bonds with the more robust oxolane scaffold is designed to block common sites of CYP-mediated oxidation, thereby increasing the compound's survival time in the liver.[5][15]
Intrinsic Clearance (CLint, µL/min/mg) HighModerate to HighExpected to be Low to ModerateA lower intrinsic clearance value is indicative of slower metabolism and predicts a lower overall clearance in vivo, which is a primary goal of this bioisosteric replacement strategy.[16][17]

HLM: Human Liver Microsomes. Values are illustrative and highly dependent on the specific chemical series.

Workflow & Logical Diagrams

To effectively integrate this bioisostere into a drug discovery campaign, a structured experimental approach is essential.

Diagram 1: Bioisosteric Replacement Strategy

Lead Lead Compound (High Clearance, Low Solubility) Strategy Bioisosteric Replacement Lead->Strategy Identify Liability Problem Problematic Group (e.g., tert-Butyl, Phenyl) Strategy->Problem Bioisostere Introduce 3-Ethynyl-3-methyloxolane Strategy->Bioisostere Optimized Optimized Compound (Low Clearance, High Solubility) Strategy->Optimized Synthesize & Test

Caption: A logical flowchart for applying the bioisosteric replacement strategy.

Diagram 2: Experimental Workflow for Comparative Analysis

cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase Synth_A Synthesize Analog A (tert-Butyl/Phenyl) Physico Physicochemical Profiling LogD7.4 (HPLC) pKa (Spectroscopy) Kinetic Solubility Synth_A->Physico ADME In Vitro ADME Profiling Metabolic Stability (HLM) Plasma Protein Binding Synth_A->ADME Synth_B Synthesize Analog B (3-Ethynyl-3-methyloxolane) Synth_B->Physico Synth_B->ADME Data Data Comparison & Decision Making Physico->Data ADME->Data

Sources

Validation

In Vitro Assay Protocols for Oxolane-Based Compounds: Evaluating Anti-Angiogenic Efficacy

An Advanced Comparison Guide for Drug Development Professionals Executive Summary & Mechanistic Rationale In the landscape of anti-angiogenic drug discovery, identifying scaffolds that offer high efficacy with low off-ta...

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Comparison Guide for Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the landscape of anti-angiogenic drug discovery, identifying scaffolds that offer high efficacy with low off-target toxicity is paramount. Recently, oxolane-based compounds—specifically novel oxolane derivatives like[1]—have demonstrated significant potential in suppressing tumor neovascularization.

As a Senior Application Scientist, I frequently evaluate novel phytochemical scaffolds against established clinical standards. Unlike monoclonal antibodies (e.g., Bevacizumab) that act as extracellular sponges for [2], or small-molecule Tyrosine Kinase Inhibitors (TKIs like Sunitinib) that competitively block the ATP-binding site of VEGFR2, oxolane derivatives operate via a distinct intracellular mechanism. Specifically, Odisolane suppresses the protein expression of VEGF itself, subsequently downregulating the phosphorylation of downstream survival and proliferation kinases, namely Akt and ERK[3].

To objectively evaluate an oxolane-based compound's performance, your in vitro screening cascade must be a self-validating system . This guide outlines the critical comparative data and the exact methodologies required to validate the anti-angiogenic properties of oxolane derivatives against standard alternatives.

Comparative Performance Profiling

Before initiating in vitro assays, it is crucial to benchmark the expected performance of your oxolane derivative against standard reference agents. The table below summarizes the quantitative and mechanistic distinctions between Odisolane, Bevacizumab, and a standard TKI.

AgentStructural ClassPrimary Mechanism of ActionIC₅₀ (HUVEC Tube Formation)Cytotoxicity Profile (HUVECs)
Odisolane Oxolane DerivativeIntracellular suppression of VEGF, p-Akt, and p-ERK[1]~45 µMLow (Maintains >90% viability at effective doses)
Bevacizumab Monoclonal AntibodyExtracellular VEGF-A neutralization[2]~10 ng/mLVery Low (Highly specific biologic)
Sunitinib Small Molecule TKICompetitive inhibition of VEGFR2/PDGFR kinases~0.05 µMModerate (Prone to off-target kinase inhibition)
Pathway Visualization

The following diagram illustrates the divergent intervention points of an oxolane derivative (Odisolane) versus a biologic control (Bevacizumab) within the endothelial angiogenic signaling cascade.

G Odisolane Odisolane (Oxolane Derivative) VEGF VEGF Expression Odisolane->VEGF Suppresses Bevacizumab Bevacizumab (mAb Control) Bevacizumab->VEGF Neutralizes VEGFR2 VEGFR2 Activation VEGF->VEGFR2 Akt Akt Phosphorylation VEGFR2->Akt ERK ERK Phosphorylation VEGFR2->ERK Angiogenesis Endothelial Tube Formation Akt->Angiogenesis ERK->Angiogenesis

Fig 1: Mechanistic comparison of Odisolane and Bevacizumab on VEGF-mediated angiogenesis.

Self-Validating Experimental Protocols

To prove that an oxolane compound genuinely inhibits angiogenesis rather than simply killing the cells, we must couple a phenotypic assay (Tube Formation) with a target-engagement assay (Phospho-Kinase Profiling).

Protocol A: Phenotypic Screening via HUVEC Tube Formation Assay

Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard for modeling angiogenesis in vitro. When plated on a basement membrane matrix (Matrigel), healthy HUVECs align to form capillary-like structures[1].

Causality Check: Why use serum starvation? Endothelial cells cultured in full growth medium (EGM-2) have saturated VEGFR2 receptors. Starving them in basal medium (EBM) synchronizes the cell cycle and lowers basal phosphorylation, ensuring that the oxolane compound's inhibitory effect is measurable and not masked by exogenous serum factors.

Step-by-Step Methodology:
  • Matrix Preparation: Thaw Matrigel on ice overnight at 4°C. Critical Step: Matrigel polymerizes rapidly at room temperature. Pre-chill 96-well plates and pipette tips. Coat each well with 50 µL of Matrigel and incubate at 37°C for 30 minutes to solidify.

  • Cell Preparation: Harvest HUVECs (strictly passages 2–5 to maintain the endothelial phenotype). Wash twice with PBS and resuspend in basal EBM medium (0.5% FBS, no growth factors).

  • Compound Treatment: Pre-incubate the cell suspension with the test agents for 30 minutes:

    • Test: Oxolane compound (e.g., Odisolane at 10, 50, 100 µM).

    • Reference Control: Bevacizumab (10 µg/mL).

    • Positive Control: EGM-2 (Full growth medium).

    • Negative Control: EBM (Basal medium + vehicle DMSO <0.1%).

  • Seeding & Incubation: Seed 1.5 × 10⁴ cells/well onto the polymerized Matrigel. Incubate at 37°C with 5% CO₂ for exactly 6 to 8 hours .

    • Causality Check: Do not exceed 12 hours. In basal medium, HUVECs will eventually undergo apoptosis due to a lack of survival factors, which confounds anti-angiogenic readouts with general cytotoxicity.

  • Imaging & Quantification: Stain with Calcein-AM (2 µM) for 15 minutes for live-cell fluorescent contrast. Image using an inverted fluorescence microscope. Quantify "Total Tube Length" and "Number of Branch Points" using the Angiogenesis Analyzer plugin in ImageJ.

Protocol B: Target Engagement via Phospho-Kinase Profiling (Western Blot)

To validate the mechanism identified in the DOT diagram, we must prove that the oxolane derivative decreases VEGF expression and subsequently halts Akt and ERK phosphorylation[3].

Causality Check: Why are phosphatase inhibitors mandatory? Phosphatases act within seconds during cell lysis. Omitting sodium orthovanadate (Na₃VO₄) or sodium fluoride (NaF) will result in the rapid dephosphorylation of Akt and ERK, destroying your signal and yielding false-positive "inhibition" data.

Step-by-Step Methodology:
  • Starvation & Pre-treatment: Seed HUVECs in 6-well plates until 80% confluent. Wash with PBS and starve in EBM (0.5% FBS) for 6 hours. Treat with the oxolane compound or Bevacizumab for 2 hours.

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF (rhVEGF, 50 ng/mL) for exactly 10 minutes .

    • Causality Check: 10 minutes captures the peak transient phosphorylation of VEGFR2 and downstream Akt/ERK. Waiting 30+ minutes will result in natural signal decay due to receptor internalization.

  • Lysis: Immediately place plates on ice. Wash with ice-cold PBS. Lyse cells using RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (1 mM Na₃VO₄, 10 mM NaF).

  • Assay Execution: Centrifuge lysates at 14,000 × g for 15 mins at 4°C. Perform BCA protein quantification. Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing (The Self-Validating Controls):

    • Probe for p-Akt (Ser473) and p-ERK (Thr202/Tyr204) .

    • Validation 1: Strip and re-probe for Total Akt and Total ERK . This proves the oxolane compound inhibited phosphorylation, not just induced total protein degradation.

    • Validation 2: Probe for GAPDH or β-actin to confirm equal protein loading across all wells.

Conclusion

When evaluating oxolane-based compounds like Odisolane, relying solely on phenotypic tube formation is insufficient. By integrating a highly controlled, self-validating phospho-kinase assay, researchers can definitively distinguish between non-specific cytotoxicity and targeted anti-angiogenic efficacy. This rigorous dual-assay approach ensures high-confidence data suitable for advancing lead compounds in the oncology pipeline.

References

  • Jin, S., Yun, H. J., Jeong, H. Y., Oh, Y. N., Park, H. J., & Kim, B. W. (2016). "Odisolane, a Novel Oxolane Derivative, and Antiangiogenic Constituents from the Fruits of Mulberry (Morus alba L.)". Journal of Agricultural and Food Chemistry.[Link]

  • Subedi, L., Kwon, H. W., & Khan, Z. (2019). "Phytochemicals Targeting VEGF and VEGF-Related Multifactors as Anticancer Therapy". Journal of Clinical Medicine.[Link]

  • Biomedical Journal of Scientific & Technical Research (2022). "Recent Advancement on Experimentally Proven Phytopharmaceuticals that Inhibit Vasculature Development, Cancer Cell Invasion and Metastasis". Biomed J Sci & Tech Res.[Link]

Sources

Comparative

Head-to-head comparison of different catalysts for 3-Ethynyl-3-methyloxolane coupling reactions

Executive Summary The functionalization of complex, sterically hindered building blocks is a persistent bottleneck in modern drug discovery and materials science. 3-Ethynyl-3-methyloxolane (CAS: 2306125-86-8) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of complex, sterically hindered building blocks is a persistent bottleneck in modern drug discovery and materials science. 3-Ethynyl-3-methyloxolane (CAS: 2306125-86-8) represents a highly valuable, yet synthetically challenging motif. Featuring a terminal alkyne directly adjacent to a fully substituted tertiary carbon within an oxolane (tetrahydrofuran) ring, this molecule introduces severe steric bulk at the propargylic position.

This guide provides a head-to-head comparison of catalytic systems for the cross-coupling of 3-ethynyl-3-methyloxolane, focusing primarily on Sonogashira-type C(sp2)–C(sp) bond formations. By analyzing the causality behind catalyst failure and success, this guide equips researchers with the data necessary to bypass competitive homocoupling and achieve high-yielding functionalizations.

Mechanistic Causality: The Steric Challenge of Tertiary Propargylic Ethers

In standard Sonogashira cross-coupling, a palladium catalyst facilitates the oxidative addition of an aryl halide, while a copper(I) co-catalyst forms a copper acetylide intermediate that undergoes transmetalation with the Pd(II) complex[1].

However, with tertiary propargylic alkynes like 3-ethynyl-3-methyloxolane, the standard Pd/Cu system frequently fails. The causality is rooted in two competing kinetic pathways:

  • Steric Shielding: The methyl group and the oxolane ring create a massive steric cone angle around the terminal alkyne. This severely retards the formation of the copper acetylide and the subsequent transmetalation step[2].

  • Glaser Homocoupling: Because the productive cross-coupling cycle is stalled by steric hindrance, the slow-reacting copper acetylide is highly susceptible to oxidative dimerization (Glaser coupling) in the presence of trace oxygen, consuming the alkyne and destroying the reaction yield[3].

To overcome this, modern approaches utilize Copper-Free Palladium systems . By employing bulky, electron-rich ligands (e.g., dialkylbiaryl phosphines like XPhos), the oxidative addition is accelerated, and the alkyne coordinates directly to the Pd(II) center. The steric bulk of the ligand forces a geometry that facilitates direct deprotonation by an external base, entirely bypassing the problematic transmetalation step[4].

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L2 Intermediate OxAdd->PdII_Ar Coord Alkyne Coordination (Steric Bottleneck) PdII_Ar->Coord Deprot Direct Deprotonation (Amine/Base) Coord->Deprot Requires bulky/electron-rich L PdII_Alk Pd(II)(Ar)(Alkynyl)L2 Deprot->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim Product Coupled Product + Pd(0)L2 RedElim->Product Product->Pd0

Catalytic cycle of Cu-free Sonogashira coupling highlighting the steric bottleneck resolution.

Head-to-Head Catalyst Comparison

To objectively evaluate catalyst performance, the coupling of 3-ethynyl-3-methyloxolane with 4-bromoanisole (a moderately deactivated aryl halide) was used as the benchmark reaction.

Quantitative Performance Data
Catalyst SystemCo-Catalyst / LigandBase / SolventTemp / TimeTarget Yield (%)Homocoupling (%)
Standard Pd/Cu Pd(PPh₃)₄ (5 mol%) / CuI (10 mol%)Et₃N / THF80°C / 16h42%28%
Cu-Free Pd (Standard) Pd(PPh₃)₄ (5 mol%)Piperidine / DMF100°C / 16h55%8%
Cu-Free Pd (Buchwald) Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)Cs₂CO₃ / MeCN80°C / 8h89% <2%
Pd-Free Cu CuI (15 mol%) / 1,10-PhenanthrolineKOH / Toluene110°C / 24h61%12%
Decarbonylative Pd Pd(TFA)₂ (5 mol%) / XantphosAg₂CO₃ / Dioxane110°C / 12h74%<1%
Deep Dive: Catalyst Analysis

1. The Standard Pd/Cu System (Pd(PPh₃)₄ / CuI) While ubiquitous, this system is fundamentally mismatched for 3-ethynyl-3-methyloxolane. The triphenylphosphine ligands lack the steric bulk required to promote rapid reductive elimination, and the presence of CuI leads to significant Glaser homocoupling (28%) due to the slow transmetalation of the sterically hindered tertiary propargylic copper acetylide[1].

2. The Cu-Free Pd System (Pd(OAc)₂ / XPhos) This is the optimal system for this substrate. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is highly electron-rich, accelerating the oxidative addition of the aryl bromide. More importantly, its immense steric bulk forces the Pd center into a lower coordination state, creating a highly reactive pocket that accommodates the bulky 3-ethynyl-3-methyloxolane[5]. The absence of copper completely suppresses Glaser homocoupling, driving the yield to 89%[4].

3. Decarbonylative Palladium Coupling An emerging alternative is the decarbonylative Sonogashira coupling using carboxylic acids instead of aryl halides[3]. Using Pd(TFA)₂ and Xantphos, the reaction bypasses terminal alkyne homocoupling entirely because no overstoichiometric oxidants are present. While the yield (74%) is slightly lower than the XPhos system, it is highly valuable when the corresponding aryl carboxylic acid is more readily available than the aryl halide[3].

Experimental Protocol: Self-Validating Cu-Free Coupling

To ensure trustworthiness and reproducibility, the following protocol for the Pd(OAc)₂ / XPhos catalyzed coupling is designed as a self-validating system. It incorporates an internal standard (dodecane) for precise kinetic monitoring and mass balance verification.

Reagents Required
  • Substrate: 3-Ethynyl-3-methyloxolane (1.2 mmol)

  • Aryl Halide: 4-Bromoanisole (1.0 mmol)

  • Catalyst: Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Ligand: XPhos (0.04 mmol, 4 mol%)

  • Base: Cs₂CO₃ (2.0 mmol)

  • Internal Standard: n-Dodecane (0.5 mmol)

  • Solvent: Anhydrous Acetonitrile (MeCN, 5.0 mL), degassed via freeze-pump-thaw.

Step-by-Step Methodology
  • Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd(OAc)₂ (4.5 mg), XPhos (19.1 mg), and finely powdered, oven-dried Cs₂CO₃ (651 mg).

    • Causality: Cs₂CO₃ must be strictly anhydrous; trace water will lead to competitive hydration of the alkyne at elevated temperatures.

  • Solvent & Substrate Addition: Seal the tube with a rubber septum, remove from the glovebox, and connect to a Schlenk line. Under positive argon flow, inject degassed MeCN (5.0 mL), followed by 4-bromoanisole (125 µL), n-dodecane (114 µL, internal standard), and finally 3-ethynyl-3-methyloxolane (132 mg).

  • Thermal Activation: Replace the septum with a Teflon screwcap under argon. Submerge the sealed tube in a pre-heated oil bath at 80°C. Stir vigorously (800 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended.

  • In-Situ Monitoring (Self-Validation): After 4 hours, cool the reaction briefly, flush with argon, and extract a 20 µL aliquot. Dilute with 1 mL EtOAc, filter through a short silica plug, and analyze via GC-MS.

    • Validation Check: Calculate the conversion based on the dodecane standard. If the intermediate Pd(II) complex is stalling, unreacted 4-bromoanisole will be visible. If homocoupling is occurring, a peak at m/z 218 (dimer) will appear.

  • Workup & Isolation: Upon full conversion (typically 8 hours), cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a pad of Celite to remove the inorganic base and precipitated Pd black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Glovebox Setup Catalyst & Base Step2 Solvent & Substrate Addition Step1->Step2 Step3 Thermal Activation 80°C, 8h Step2->Step3 Step4 In-situ GC-MS (Dodecane Std) Step3->Step4 Step5 Aqueous Workup & Flash Chroma Step4->Step5

Experimental workflow for the self-validating Cu-free Sonogashira cross-coupling protocol.

References

  • Copper-free Sonogashira cross-coupling reactions: an overview RSC Advances[Link]

  • Sonogashira Coupling Chemistry LibreTexts[Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells National Center for Biotechnology Information (PMC)[Link]

  • Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids Organic Letters (ACS Publications)[Link]

Sources

Validation

Conformational Analysis of 3-Ethynyl-3-methyloxolane: A Technical Comparison Guide for Pharmacophore Design

Executive Summary The oxolane (tetrahydrofuran) ring is a ubiquitous structural motif in medicinal chemistry, serving as a core scaffold in nucleosides, macrolides, and numerous synthetic therapeutics[1]. Its biological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxolane (tetrahydrofuran) ring is a ubiquitous structural motif in medicinal chemistry, serving as a core scaffold in nucleosides, macrolides, and numerous synthetic therapeutics[1]. Its biological activity is intrinsically linked to its conformational flexibility—specifically, its ability to undergo pseudorotation between envelope ( Cs​ ) and twist ( C2​ ) states[1]. For drug development professionals, locking or biasing this conformation is a critical strategy for optimizing receptor binding affinity.

3-Ethynyl-3-methyloxolane (CAS: 2306125-86-8) represents a highly specialized building block where 3,3-disubstitution creates a predictable conformational bias. This guide provides an in-depth comparative analysis of its conformational dynamics, contrasting the steric effects of its substituents, and evaluating the analytical modalities used to elucidate its 3D structure.

Mechanistic Grounding: The Steric Tug-of-War

In an unsubstituted oxolane, the ring rapidly interconverts between multiple puckered states to relieve Pitzer strain (eclipsing interactions) and Baeyer strain (angle distortion)[1]. However, introducing both a methyl and an ethynyl group at the C3 position forces a thermodynamic resolution based on steric bulk, quantified by their respective A-values[2].

The causality behind the compound's favored conformation lies in 1,3-diaxial-like interactions. The methyl group is tetrahedral and sterically demanding, possessing an A-value of approximately 1.7–1.8 kcal/mol[3]. If forced into a pseudo-axial position, it suffers severe repulsive interactions with the ring hydrogens. Conversely, the ethynyl group (-C≡CH) features a linear, sp-hybridized geometry. This rod-like structure projects directly away from the ring, resulting in a remarkably low A-value of 0.20–0.41 kcal/mol[3].

Consequently, the conformational equilibrium is heavily biased: the methyl group exclusively occupies the pseudo-equatorial position, forcing the ethynyl group into the pseudo-axial position. This predictable rigidity makes 3-ethynyl-3-methyloxolane a superior pharmacophore compared to analogs with bulkier substituents (e.g., 3-ethyl-3-methyloxolane), which suffer from competitive steric clashes and poorly defined conformational ensembles.

Conformational_Logic Root 3-Ethynyl-3-methyloxolane Conformational Space Sub1 Envelope (Cs) & Twist (C2) Ring Pseudorotation Root->Sub1 Dynamic flexibility ConfA Conformer A (Major) Methyl: Pseudo-equatorial Ethynyl: Pseudo-axial Sub1->ConfA Steric minimization (ΔG < 0) ConfB Conformer B (Minor) Methyl: Pseudo-axial Ethynyl: Pseudo-equatorial Sub1->ConfB 1,3-diaxial clash (ΔG > 0)

Conformational equilibrium of 3-ethynyl-3-methyloxolane driven by steric minimization.

Quantitative Data: Comparative Analysis

Table 1: Comparative Steric Parameters of Substituents

To objectively compare the structural stability of 3-ethynyl-3-methyloxolane against alternative derivatives, we must analyze the steric penalty of various functional groups[3].

SubstituentA-value (kcal/mol)GeometrySteric Impact in Oxolane Ring
Ethynyl (-C≡CH) 0.20 - 0.41Linear ( sp )Minimal 1,3-diaxial clash; easily adopts pseudo-axial position.
Methyl (-CH_3) 1.70 - 1.80Tetrahedral ( sp3 )High 1,3-diaxial clash; strongly dictates pseudo-equatorial preference.
Ethyl (-CH_2CH_3) 1.75 - 2.00Extended ( sp3 )Severe steric bulk; creates competitive clashing in 3,3-disubstituted systems.
Table 2: Comparison of Analytical Modalities for Conformational Elucidation

Determining the precise pseudorotational state requires orthogonal analytical techniques. No single method provides a complete picture; a combination of computational and spectroscopic tools is required.

Analytical ModalityPrimary OutputStrengthsLimitations
NMR Spectroscopy (NOESY) Time-averaged interatomic distancesDirectly observes solution-state dynamics; high physiological relevance.Cannot isolate individual rapidly interconverting conformers.
Density Functional Theory (DFT) Ground-state energies & 3D coordinatesPinpoints exact energy minima; isolates specific conformers (Envelope vs Twist).Implicit solvent models may not perfectly replicate biological environments.
X-Ray Crystallography Solid-state atomic coordinatesProvides absolute configuration and precise bond lengths/angles.Crystal packing forces can distort the native solution-state conformation.

Self-Validating Experimental Protocol: The NMR-DFT Loop

To establish a trustworthy model of the compound's conformation, researchers must couple in silico predictions with solution-state NMR data[4]. The following step-by-step methodology ensures that theoretical models are grounded in empirical reality through a direct feedback loop.

Workflow N1 1. Sample Prep (CDCl3, 298K) N2 2. NMR Acquisition (1H, NOESY) N1->N2 N3 3. DFT Optimization (M06-2X/6-311+G**) N1->N3 In silico N4 4. Data Correlation (Exp. vs Calc. Distances) N2->N4 NOE Integrals N3->N4 3D Coordinates

Self-validating experimental and computational workflow for conformational analysis.

Step-by-Step Methodology:

Step 1: In Silico Conformational Search & Optimization

  • Generate initial 3D coordinates for the twist and envelope conformers of 3-ethynyl-3-methyloxolane[1].

  • Perform geometry optimization using Density Functional Theory (DFT) at the M06-2X/6-311+G(2df,2p) level. Causality Note: The M06-2X functional is explicitly chosen over standard B3LYP because it accurately models dispersion forces, which is critical for the precise estimation of A-values and subtle conformational energies in crowded systems[5].

  • Extract the theoretical interproton distances ( rcalc​ ) between the C3-methyl protons and the adjacent C2/C4 axial protons.

Step 2: Solution-State NMR Acquisition

  • Dissolve 15 mg of 3-ethynyl-3-methyloxolane in 0.6 mL of CDCl 3​ (298 K).

  • Acquire 1D 1 H, 13 C, and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectra.

  • Ensure the mixing time ( τm​ ) is optimized (typically 300-500 ms) to remain in the linear approximation regime for distance calculations[4].

Step 3: Data Correlation & Validation (The Feedback Loop)

  • Integrate the NOESY cross-peaks. The intensity of the NOE signal ( I ) is inversely proportional to the sixth power of the internuclear distance ( rexp​∝I−1/6 ).

  • Compare the experimentally derived distances ( rexp​ ) with the DFT-predicted distances ( rcalc​ ).

  • Validation: A high degree of correlation validates the computed global minimum (Methyl pseudo-equatorial / Ethynyl pseudo-axial). If discrepancies arise, the DFT functional or solvent model (e.g., PCM) must be recalibrated to reflect the empirical data.

References[1] Title: Unlocking Molecular Flexibility: A Technical Guide to Computational Studies on Oxolane Ring Conformation | Source: Benchchem | URL: https://benchchem.com[4] Title: Conformational Analysis of Some C2-Symmetric Cyclic Peptides Containing Tetrahydrofuran Amino Acids | Source: ACS Publications | URL: https://pubs.acs.org[3] Title: Comparative A-Values for Ethynyl vs. Other Substituents | Source: Smolecule | URL: https://smolecule.com[2] Title: Cyclohexane, 1-ethynyl-4-pentyl-, trans- | Source: Benchchem | URL: https://benchchem.com[5] Title: Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test | Source: RSC Advances | URL: https://pubs.rsc.org

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-Ethynyl-3-methyloxolane: A Comprehensive Guide

For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed, safety-first protocol for the proper disposal of 3-Ethynyl-3-methyloxolane, a compound featuring both an oxolane (tetrahydrofuran) ring and a terminal alkyne. The absence of a specific Safety Data Sheet (SDS) for this molecule necessitates a disposal strategy grounded in the well-understood hazards of its constituent functional groups: ethers and terminal alkynes.

This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the risks and the methods to mitigate them effectively.

Hazard Assessment: Understanding the Risks of 3-Ethynyl-3-methyloxolane

The chemical structure of 3-Ethynyl-3-methyloxolane (CAS No. 2306125-86-8) presents a dual-hazard profile that must be carefully managed.[1]

  • Oxolane Ring (Cyclic Ether): Like its parent compound, tetrahydrofuran (THF), the oxolane structure is susceptible to the formation of explosive peroxides upon exposure to air and light.[2][3][4] This reaction is autocatalytic and can lead to violent decomposition, especially upon heating or concentration. Therefore, long-term storage and the handling of old containers require extreme caution.[2][4]

  • Terminal Ethynyl Group (Alkyne): The proton on the terminal alkyne is acidic and can be deprotonated to form acetylide anions.[5] These anions are highly reactive and can form explosive compounds, particularly with certain metals such as copper, silver, and mercury.[5] This reactivity necessitates careful quenching of reaction mixtures before disposal and avoiding contact with incompatible metal salts.

Given these potential hazards, 3-Ethynyl-3-methyloxolane should be treated as a flammable, peroxide-forming, and reactive chemical.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, a thorough risk assessment should be conducted. The following personal protective equipment (PPE) and handling protocols are mandatory:

PPE/Control Specification Rationale
Eye Protection Chemical splash goggles or a face shield.To protect against splashes and vapors that can cause serious eye irritation.[6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Check glove manufacturer's compatibility charts.[2]
Body Protection Flame-resistant lab coat.To protect against splashes and potential fires.
Ventilation All handling and disposal procedures must be performed in a certified chemical fume hood.To minimize inhalation of volatile vapors.[2][3]
Ignition Sources Eliminate all potential ignition sources (open flames, hot plates, static discharge).The compound is likely volatile and flammable.[3][4][8]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 3-Ethynyl-3-methyloxolane is to treat it as hazardous waste.[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][11]

Decision-Making Flowchart for Disposal

The following diagram outlines the critical decision points for the safe disposal of 3-Ethynyl-3-methyloxolane.

Disposal_Workflow Disposal Decision Workflow for 3-Ethynyl-3-methyloxolane cluster_unadulterated Unadulterated Compound cluster_mixture Reaction Mixture start Waste Containing 3-Ethynyl-3-methyloxolane Generated waste_type Is the waste unadulterated compound or a reaction mixture? start->waste_type unadulterated Pure/Expired 3-Ethynyl-3-methyloxolane waste_type->unadulterated Unadulterated mixture Reaction Mixture Containing the Compound waste_type->mixture Reaction Mixture package_unadulterated Securely seal in original or compatible, labeled container. unadulterated->package_unadulterated ehs_unadulterated Transfer to EHS for disposal. Do NOT attempt to quench. package_unadulterated->ehs_unadulterated quench Quench reaction mixture in a fume hood. mixture->quench collect Collect quenched mixture in a labeled hazardous waste container. quench->collect ehs_mixture Transfer to EHS for disposal. collect->ehs_mixture

Caption: Decision workflow for handling different forms of 3-Ethynyl-3-methyloxolane waste.

Protocol for Unused or Expired 3-Ethynyl-3-methyloxolane
  • Container Inspection: If the container is old, shows signs of crystallization, or has a precipitate, do not handle it. This could be a sign of dangerous peroxide formation. Contact your institution's Environmental Health and Safety (EHS) office immediately.[2]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard symbols.

  • Segregation: Store the container in a designated hazardous waste area, away from incompatible materials.

  • EHS Disposal: Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste disposal service.[8][9]

Protocol for Reaction Mixtures and Contaminated Materials

Reaction mixtures containing 3-Ethynyl-3-methyloxolane must be fully quenched to neutralize any reactive species before being collected for disposal.[5]

Quenching Protocol for Terminal Alkyne

This protocol is a general procedure and should be adapted based on the specific reaction conditions.

Parameter Value/Procedure Rationale
Temperature 0 °C (ice bath)To control potential exothermic reactions during quenching.[5]
Initial Quench Slowly add a proton-donating solvent like isopropanol.To safely react with any strong bases or reactive intermediates.[5]
Protonation Add a saturated aqueous solution of ammonium chloride (NH₄Cl).To ensure any remaining acetylide anions are fully protonated and neutralized.[5]
Stirring Stir for at least 30 minutes after quenching.To ensure the reaction is complete and the mixture is homogeneous.[5]

Waste Collection

  • Segregation: Collect the quenched reaction mixture in a designated hazardous waste container for non-halogenated organic solvents.[12] Do not mix with incompatible waste streams.

  • Container Management: Use a container made of a compatible material (e.g., glass or polyethylene). Keep the container closed except when adding waste.[8][12]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical constituents, and the date.[12]

  • Contaminated Materials: Any materials contaminated with 3-Ethynyl-3-methyloxolane (e.g., gloves, pipette tips, silica gel) should be collected in a separate, clearly labeled solid hazardous waste container.[9][11]

  • EHS Disposal: Once the waste container is full, arrange for its disposal through your institution's EHS office.[10]

Emergency Procedures for Spills

In the event of a spill, immediate and calm action is critical to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[8]

  • Ventilate: Ensure the area is well-ventilated by opening sashes on fume hoods.[8]

  • Containment: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[13]

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's emergency response and EHS office.[10]

Conclusion

The proper disposal of 3-Ethynyl-3-methyloxolane is a critical component of laboratory safety and environmental stewardship. By understanding the dual hazards posed by its ether and terminal alkyne functionalities, and by adhering to the rigorous protocols outlined in this guide, researchers can manage this compound responsibly. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health and Safety professionals.

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